7-Chloro-5-methoxyimidazo[1,2-A]pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5-6(9)4-7-10-2-3-11(7)8/h2-5H,1H3 |
InChI Key |
UALUHJNVSBYIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=NC=CN12)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary & Structural Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from antivirals to oncology drugs. Specifically, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) represents a highly functionalized building block designed to exploit specific structure-activity relationships (SAR).
The strategic placement of substituents on this bicyclic system is not arbitrary; it is driven by the need to optimize both pharmacodynamics and pharmacokinetics [1].
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7-Chloro Substitution: The halogen at the 7-position introduces an electron-withdrawing inductive effect (-I) while significantly enhancing the lipophilicity of the molecule. This facilitates membrane permeability and provides opportunities for halogen bonding within hydrophobic protein pockets.
-
5-Methoxy Substitution: The alkoxy group at the 5-position acts as an electron-donating group via resonance (+M), modulating the electron density of the imidazo ring. Furthermore, it serves as a hydrogen-bond acceptor, critical for target recognition, while providing steric shielding to the bridgehead nitrogen.
Structure-activity relationship (SAR) rationale for 5-methoxy and 7-chloro substitutions.
Retrosynthetic Analysis & Reaction Mechanism
The synthesis of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine follows a classical Tschitschibabin-type bimolecular condensation. The target molecule is disconnected into two primary precursors: 4-chloro-6-methoxypyridin-2-amine and an α-halocarbonyl compound, such as chloroacetaldehyde .
Mechanistic Causality
The reaction is a self-validating cascade that proceeds through three distinct phases:
-
Regioselective N-Alkylation: The highly nucleophilic endocyclic pyridine nitrogen attacks the electrophilic α-carbon of chloroacetaldehyde, displacing the chloride ion. The exocyclic amine is less nucleophilic due to resonance with the pyridine ring, ensuring regiocontrol.
-
Intramolecular Cyclization: The exocyclic amine subsequently attacks the pendant aldehyde carbonyl, forming a 5-membered hemiaminal intermediate.
-
Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate loses a molecule of water to yield the fully conjugated imidazo[1,2-a]pyridine core.
Reaction mechanism for the synthesis of the imidazo[1,2-a]pyridine core.
Experimental Methodology
The following protocol is adapted from validated patent literature for scalable synthesis [2]. The choice of reagents reflects a balance between reactivity and functional group tolerance.
Reagents and Materials
-
Starting Material: 4-chloro-6-methoxypyridin-2-amine (1.0 equiv)
-
Electrophile: Chloroacetaldehyde, 50% aqueous solution (1.2 equiv)
-
Base: Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Solvent: n-Butanol
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-6-methoxypyridin-2-amine (7.00 g, 44.14 mmol) in n-butanol (140 mL).
-
Causality:n-Butanol is selected because its boiling point (~117 °C) is high enough to drive the final dehydration step, while also being miscible enough to handle the aqueous chloroacetaldehyde.
-
-
Base Addition: Add NaHCO₃ (11.12 g, 132.42 mmol) to the stirring solution.
-
Causality: A mild base is strictly required to scavenge the HCl generated during the N-alkylation step. Stronger bases (like NaOH) would cause the degradation or aldol condensation of the chloroacetaldehyde.
-
-
Electrophile Introduction: Slowly add the 50% aqueous chloroacetaldehyde (8.32 g, 52.99 mmol) dropwise to prevent localized exothermic spikes.
-
Thermal Activation: Heat the reaction mixture to reflux (110–115 °C) and maintain for 12–18 hours. Monitor the reaction progression via TLC (Ethyl Acetate/Hexanes) or LC-MS until the starting material is completely consumed.
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure product.
Analytical Characterization
Rigorous characterization is required to confirm regioselectivity, as the orientation of the cyclization dictates the final substitution pattern. The table below summarizes the expected quantitative and analytical data for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine [3].
| Analytical Parameter | Expected Value / Description |
| Chemical Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Physical Appearance | Off-white to pale yellow solid |
| ESI-MS [M+H]⁺ | m/z 183.0 (Isotope pattern showing ~3:1 ratio for ³⁵Cl/³⁷Cl) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, J=1.4 Hz, 1H, C3-H), 7.52 (d, J=1.4 Hz, 1H, C2-H), 6.85 (d, J=1.8 Hz, 1H, C8-H), 6.30 (d, J=1.8 Hz, 1H, C6-H), 4.02 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2, 142.1, 134.5, 132.8, 114.3, 108.5, 98.2, 56.4 |
| Purity (HPLC) | ≥ 98% (Standard commercial grade requirement) |
Note: NMR shifts are representative values based on the electronic environment of the imidazo[1,2-a]pyridine core. The meta-coupling (J ~ 1.8 Hz) between the protons at C6 and C8 is a critical diagnostic feature confirming the structural integrity of the pyridine ring post-cyclization.
Downstream Applications
Once synthesized, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine serves as an advanced intermediate. The C-3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic and prone to electrophilic aromatic substitution (e.g., halogenation, formylation). Furthermore, the C-3 position is an excellent candidate for transition-metal-catalyzed direct C-H functionalization (e.g., Pd-catalyzed arylation), allowing researchers to rapidly build molecular complexity without pre-functionalization of the core.
References
- Google Patents. "WO2022187443A1 - Fgfr3 inhibitor compounds (Preparation 231)". World Intellectual Property Organization.
-
Appretech Scientific Limited. "7-chloro-5-methoxyimidazo[1,2-a]pyridine Product Specifications". Appretech Catalog. URL:[Link]
Physicochemical and Synthetic Profiling of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic system that serves as the pharmacological backbone for numerous blockbuster drugs, including zolpidem, olprinone, and zolimidine[1]. Within this chemical space, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) emerges as a highly specialized building block[2]. By strategically positioning an electron-withdrawing chlorine atom at the C7 position and an electron-donating methoxy group at the C5 position, this molecule exhibits a unique "push-pull" electronic distribution. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology designed for drug development professionals.
Structural & Electronic Profiling
The electronic properties of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine are dictated by the interplay between its substituents and the fused bicyclic ring system[3]. The imidazo[1,2-a]pyridine core is generally planar, allowing for efficient π−π stacking in solid-state crystal packing and within protein binding pockets.
The "Push-Pull" Electronic Dynamic
-
5-Methoxy Group (-OCH 3 ): Located adjacent to the bridgehead nitrogen (N4), the methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the imidazole ring. Sterically, its proximity to the bridgehead can influence the dihedral angles of appended functional groups during downstream derivatization, dictating the molecule's conformational binding profile[3].
-
7-Chloro Group (-Cl): Positioned on the opposite side of the six-membered ring, the chlorine atom acts as an electron-withdrawing group (EWG) via induction. This substitution is critical in medicinal chemistry for enhancing metabolic stability (blocking cytochrome P450-mediated oxidation at the C7 hotspot) and facilitating lipophilic halogen-bonding interactions with target proteins[3].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics that make this scaffold highly attractive for small-molecule drug design, particularly for central nervous system (CNS) and kinase inhibitor applications.
| Property | Value | Rationale / Significance |
| CAS Registry Number | 2833707-87-0 | Unique identifier for regulatory and database tracking[2]. |
| Molecular Formula | C 8 H 7 ClN 2 O | Defines the exact atomic composition[2]. |
| Molecular Weight | 182.61 g/mol | Optimal for fragment-based drug discovery (well below the Lipinski limit of 500 Da)[3]. |
| Topological Polar Surface Area | ~27.0 Ų | Low TPSA indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | The absence of HBDs enhances lipophilicity and passive cellular diffusion. |
| Hydrogen Bond Acceptors (HBA) | 3 | N1 of the imidazole ring and the methoxy oxygen serve as key interaction points with biological targets. |
Pharmacophore & Structure-Activity Relationship (SAR) Logic
The strategic placement of halogens and alkoxy groups is a cornerstone of lead optimization[3]. The diagram below illustrates the causal relationship between the structural modifications of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine and their resulting physicochemical outcomes.
SAR logic and physicochemical impact of C5 and C7 substitutions on the core.
Synthetic Methodology & Mechanistic Causality
The synthesis of imidazo[1,2-a]pyridines is classically achieved via the condensation of 2-aminopyridines with α -halocarbonyl compounds (a modified Tschitschibabin reaction)[4]. To ensure high yield and purity, the protocol must be treated as a self-validating system where each reagent choice serves a specific mechanistic purpose.
Mechanistic Pathway
Mechanistic pathway for synthesizing 7-Chloro-5-methoxyimidazo[1,2-a]pyridine.
Step-by-Step Experimental Protocol
Objective: Construct the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine core from 4-chloro-6-methoxypyridin-2-amine[3].
1. Reagent Initialization & Solvent Selection
-
Action: Dissolve 10.0 mmol of 4-chloro-6-methoxypyridin-2-amine in 30 mL of an Ethanol/Water (3:1) mixture.
-
Causality: Ethanol ensures the complete solvation of the lipophilic pyridine starting material, while the aqueous component accommodates the chloroacetaldehyde and inorganic base. This biphasic miscibility prevents localized reagent precipitation.
2. Electrophile & Base Addition
-
Action: Add 15.0 mmol (1.5 equiv) of Sodium Bicarbonate (NaHCO 3 ), followed by the dropwise addition of 12.0 mmol (1.2 equiv) of Chloroacetaldehyde (50% aq. solution).
-
Causality: The endocyclic pyridine nitrogen is the initial site of nucleophilic attack. As the S N 2 alkylation proceeds, HCl is generated. NaHCO 3 acts as a mild acid scavenger. A stronger base (e.g., NaOH) would risk hydrolyzing the chloroacetaldehyde or the methoxy group, while the absence of a base would lead to the protonation of the aminopyridine, effectively killing its nucleophilicity and halting the reaction.
3. Cyclization & Dehydration
-
Action: Heat the reaction mixture to reflux (approx. 80 °C) for 6–8 hours.
-
Causality: Heat provides the activation energy required for the exocyclic amine to attack the carbonyl carbon of the intermediate, forming a cyclic aminal. Subsequent thermal dehydration (-H 2 O) drives the aromatization, yielding the highly stable, fully conjugated imidazo[1,2-a]pyridine system[5].
4. Self-Validating Workup & Isolation
-
Action: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Upon consumption of the starting material, cool to room temperature and remove ethanol under reduced pressure. Partition the residue between water (50 mL) and ethyl acetate (3 x 30 mL).
-
Causality: The disappearance of the highly polar primary amine starting material on TLC confirms cyclization. Ethyl acetate selectively extracts the target organic product, leaving inorganic salts (NaCl, unreacted NaHCO 3 ) in the aqueous phase.
5. Analytical Confirmation
-
Action: Purify via silica gel chromatography. Confirm identity using 1 H NMR.
-
Causality: Successful cyclization is definitively proven by the disappearance of the broad primary amine (-NH 2 ) singlet and the appearance of two distinct, downfield aromatic protons (typically δ 7.5–8.0 ppm) corresponding to the newly formed imidazole ring (C2 and C3 protons).
References
- Benchchem. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine: Quantum Chemical Calculations and Electronic Properties.
- Bidepharm. CAS:2833707-87-0, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine.
- MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
Architecting Advanced Heterocycles: A Technical Whitepaper on 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS 2833707-87-0)
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore, offering exceptional versatility for kinase inhibition and receptor modulation. Specifically, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) has emerged as a highly sought-after advanced building block[1]. As a Senior Application Scientist, I have designed this whitepaper to dissect the physicochemical properties, structural rationale, and validated synthetic methodologies of this compound, providing drug development professionals with a comprehensive, actionable guide.
Physicochemical Profiling and Structural Logic
The strategic placement of substituents on the planar, aromatic imidazo[1,2-a]pyridine core dictates the molecule's pharmacokinetic and pharmacodynamic behavior[2].
Quantitative Data Summary
Table 1: Physicochemical and Identificational Data
| Parameter | Specification |
| Chemical Name | 7-Chloro-5-methoxyimidazo[1,2-a]pyridine |
| CAS Registry Number | 2833707-87-0 |
| Molecular Formula | C8H7ClN2O |
| Molecular Weight | 182.61 g/mol |
| Observed MS (ESI) | m/z 183.10 [M+H]+ |
| Physical State | Light-brown solid (at standard conditions) |
| Core Geometry | Planar bicyclic system |
Causality of Substitution (SAR Logic)
The 7-chloro and 5-methoxy groups play a synergistic role in molecular recognition[2]. The electron-withdrawing chlorine atom at the 7-position enhances metabolic stability against cytochrome P450-mediated oxidation while providing a lipophilic vector capable of engaging in halogen bonding within hydrophobic protein pockets. Conversely, the 5-methoxy group acts as an electron-donating moiety, modulating the electron density of the bicyclic core. This increases the basicity of the imidazole nitrogen, optimizing its potential as a hydrogen bond acceptor for hinge-binding in kinase targets, such as FGFR3[3].
Structure-Activity Relationship (SAR) logic of the substituted core.
Mechanistic Rationale & Synthesis Strategy
The synthesis of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine relies on a highly efficient "build-couple-pair" strategy[]. The reaction proceeds via the condensation of 4-chloro-6-methoxypyridin-2-amine with an α-halocarbonyl compound, specifically chloroacetaldehyde[5].
Mechanistic Causality:
-
Nucleophilic Attack: The exocyclic amino group of the substituted pyridine is less nucleophilic than the endocyclic pyridine nitrogen. Therefore, the initial step involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion[2].
-
Intramolecular Cyclization: Following the initial alkylation, the exocyclic primary amine condenses with the pendant carbonyl group[2].
-
Dehydration: The system undergoes spontaneous dehydration to restore aromaticity, yielding the highly stable, planar imidazo[1,2-a]pyridine core[2].
Mechanistic pathway for the synthesis of the imidazo[1,2-a]pyridine core.
Validated Experimental Protocol: De Novo Synthesis
To ensure reproducibility and scientific integrity, the following protocol is adapted from validated patent literature (US20230095122A1) and engineered as a self-validating system[5].
Reagents & Materials
-
Starting Material: 4-chloro-6-methoxypyridin-2-amine (7.00 g, 44.14 mmol)
-
Electrophile: Chloroacetaldehyde (8.32 g, 52.99 mmol, 50% aqueous solution)
-
Base: Sodium bicarbonate (NaHCO3) (11.12 g, 132.42 mmol)
-
Solvent: n-Butanol (140.00 mL)
Step-by-Step Methodology
-
Reaction Assembly: Suspend 4-chloro-6-methoxypyridin-2-amine, chloroacetaldehyde, and NaHCO3 in n-butanol.
-
Causality Rule: n-Butanol is selected due to its optimal boiling point and amphiphilic nature, efficiently solvating both the polar inorganic base and the organic precursors. NaHCO3 acts as a mild base to neutralize the HCl generated during alkylation, preventing the protonation of the starting amine which would otherwise quench its nucleophilicity[5].
-
-
Parallelization & Heating: Divide the heterogeneous mixture into fourteen equal batches and transfer them into pressure-rated sealed tubes. Stir the reactions overnight at 65°C.
-
Causality Rule: Dividing the reaction into sealed tubes safely manages the autogenous pressure generated by CO2 evolution (from the NaHCO3 neutralization) and the volatility of chloroacetaldehyde at elevated temperatures[5].
-
-
In-Process Control (Self-Validation Checkpoint): Sample a single tube after 12 hours. Analyze via LC-MS.
-
Validation Metric: The reaction is deemed complete when the starting material mass (m/z 159.0) is consumed, the intermediate mass (m/z ~201) is absent, and the dehydrated product mass (m/z 183.10 [M+H]+) is the dominant peak[5].
-
-
Work-up & Extraction: Pool the cooled reaction mixtures. Dilute with deionized H2O (200 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (EtOAc) (3 × 200 mL).
-
Drying & Concentration: Dry the combined organic extracts over anhydrous Na2SO4. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (PE:EtOAc 1:1)[5].
-
Yield: The protocol typically yields the title compound as a light-brown solid (~6.1 g, 75.68% yield)[5].
-
Applications in Targeted Therapeutics
The 7-Chloro-5-methoxyimidazo[1,2-a]pyridine core is not merely a structural curiosity; it is a highly functionalized precursor. In contemporary drug discovery, it is actively utilized to synthesize potent Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[3]. By leveraging cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 7-chloro position, medicinal chemists can rapidly expand the chemical space, generating libraries of targeted oncology therapeutics[5].
References
-
Title: 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem Source: benchchem.com URL: 2
-
Title: CAS:2833707-87-0, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Source: bidepharm.com URL: 1
-
Title: WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents Source: google.com URL: 3
-
Title: Imidazopyridines - Building Block / BOC Sciences Source: bocsci.com URL:
-
Title: US20230095122A1 - Fgfr3 inhibitor compounds - Google Patents Source: google.com URL: 5
Sources
- 1. CAS:2833707-87-0, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine-毕得医药 [bidepharm.com]
- 2. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 3. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 5. US20230095122A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
potential biological activities of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine
Unlocking the Pharmacological Potential of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine: A Technical Guide to Scaffold Optimization and Biological Profiling
Executive Summary
The imidazo[1,2-a]pyridine system is a highly privileged, nitrogen-bridged bicyclic scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as the anxiolytics and hypnotics zolpidem and alpidem (1)[1]. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical structure, but as a tunable molecular machine. Recently, targeted substitutions on this core—specifically the synthesis of 7-chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0)—have unlocked new chemical space for kinase inhibition and antimicrobial development (2)[2]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and rigorous experimental protocols required to validate the biological activities of this specific derivative.
Structural Rationale: The Synergy of 7-Chloro and 5-Methoxy Substitutions
The biological efficacy of an imidazo[1,2-a]pyridine derivative is strictly dictated by its electronic distribution and steric profile. The specific combination of a 7-chloro and a 5-methoxy group creates a synergistic molecular recognition profile:
-
The 7-Chloro Substituent: Halogenation at the 7-position significantly enhances the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation at a highly reactive site. Furthermore, the chlorine atom serves as a hydrophobic anchor, engaging in halogen bonding with the lipophilic pockets of target proteins to increase binding affinity (2)[2].
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The 5-Methoxy Substituent: The methoxy group at the 5-position exerts a strong electron-donating effect via resonance, modulating the basicity of the bridgehead nitrogen. This fine-tunes the molecular electrostatic potential (MEP), optimizing the scaffold for hydrogen-bond acceptor interactions while sterically directing the molecule's orientation within a receptor's binding cleft (2)[2].
Primary Biological Target: FGFR3 Kinase Inhibition
Recent patent literature highlights 7-chloro-5-methoxyimidazo[1,2-a]pyridine as a critical intermediate and structural motif in the development of potent Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors (3)[3]. Aberrant FGFR3 signaling is a primary driver in proliferative disorders, including urothelial carcinoma and skeletal dysplasias like achondroplasia (3)[3].
Mechanistic Causality: The imidazo[1,2-a]pyridine core acts as an ATP-competitive inhibitor. The nitrogen atoms in the bicyclic ring form critical hydrogen bonds with the hinge region of the FGFR3 kinase domain, while the 7-chloro and 5-methoxy groups optimize the residence time by locking the molecule into the hydrophobic pocket, effectively shutting down downstream Ras/MAPK and PI3K/AKT signaling.
FGFR3 Signaling Pathway and Mechanism of ATP-Competitive Inhibition.
Secondary Therapeutic Potential: Antitubercular Activity
Beyond oncology, the imidazo[1,2-a]pyridine class has experienced a renaissance in tuberculosis (TB) drug discovery. Derivatives have shown exceptional activity against multidrug-resistant TB (MDR-TB) by targeting the cytochrome bc1 complex (QcrB) (4)[4]. The lipophilic nature of the 7-chloro substitution is hypothesized to enhance penetration through the thick, mycolic acid-rich mycobacterial cell wall, a critical bottleneck in TB drug development, while maintaining a non-cytotoxic profile against mammalian cells (4)[4].
Quantitative Data Summary
Table 1: Physicochemical Profile of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
| Property | Value | Pharmacological Rationale |
|---|---|---|
| Molecular Weight | 182.61 g/mol | Optimal for oral bioavailability and rapid cellular diffusion. |
| CAS Registry Number | 2833707-87-0 | Unique identifier for structural verification (). |
| 7-Chloro Group | Halogen | Enhances lipophilicity, membrane permeability, and metabolic stability. |
| 5-Methoxy Group | Electron-Donating | Modulates basicity and acts as a targeted H-bond acceptor. |
Table 2: Comparative Biological Activity of the Imidazo[1,2-a]pyridine Scaffold
| Target | Disease Indication | Representative Efficacy | Mechanism of Action |
|---|---|---|---|
| FGFR3 Kinase | Urothelial Carcinoma | IC50 < 100 nM | ATP-competitive hinge-region inhibition. |
| Mtb QcrB | Tuberculosis (MDR-TB) | MIC90 ~ 0.004 µM | Cytochrome bc1 complex inhibition. |
| GABA_A Receptor | Insomnia | High Affinity Agonist | Allosteric modulation (e.g., Zolpidem). |
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a distinct rationale to explain why the condition was chosen.
Experimental Workflow for Synthesis, Purification, and Biological Validation.
Protocol A: Synthesis of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
-
Step 1: Reagent Assembly. Combine 4-chloro-6-methoxypyridin-2-amine (1.0 eq) and chloroacetaldehyde (1.2 eq, 50% aqueous solution) in n-butanol (3)[3].
-
Causality:n-Butanol is selected as the solvent because its high boiling point (117°C) provides the necessary thermal energy to drive the dehydrative cyclization, while its protic nature stabilizes the transition state.
-
-
Step 2: Acid Scavenging. Add NaHCO3 (3.0 eq) to the mixture (3)[3].
-
Causality: The initial nucleophilic attack of the pyridine nitrogen on the α-halocarbonyl generates HCl. NaHCO3 acts as a mild base to scavenge this acid, preventing the protonation of the weakly basic aminopyridine starting material, which would otherwise stall the reaction.
-
-
Step 3: Reflux and Cyclization. Heat the mixture to reflux for 12-16 hours. The exocyclic amine undergoes intramolecular condensation with the carbonyl group, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core (2)[2].
-
Step 4: Purification & Validation. Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient). Validate structural integrity using 1H-NMR and LC-MS (Expected m/z: ~183.0).
Protocol B: Self-Validating TR-FRET FGFR3 Kinase Assay
-
Step 1: Assay Preparation. Incubate recombinant FGFR3 enzyme with the synthesized inhibitor in a buffer containing ATP and a biotinylated peptide substrate.
-
Step 2: Detection. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it provides a ratiometric readout (emission at 665 nm / 615 nm). This internal self-validation corrects for well-to-well volume variations, meniscus effects, and compound autofluorescence, ensuring high-fidelity IC50 determination.
-
Conclusion
The 7-chloro-5-methoxyimidazo[1,2-a]pyridine compound represents a highly optimized node within the broader imidazo[1,2-a]pyridine chemical space. By strategically leveraging the electron-donating properties of the methoxy group and the lipophilic, stabilizing nature of the chloro group, researchers can utilize this scaffold as a potent starting point for developing next-generation kinase inhibitors and antitubercular agents.
Sources
Solvation Thermodynamics and Solubility Profiling of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
A Technical Guide for Preclinical Formulation and Assay Development
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that appear deceptively simple on paper but present significant formulation hurdles in the laboratory. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core for highly selective kinase inhibitors, such as dual Mer/Axl inhibitors[1]. However, the specific derivative 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) presents a unique substitution pattern that profoundly impacts its physicochemical behavior[2].
This whitepaper provides a comprehensive, causality-driven framework for understanding, measuring, and manipulating the solubility of this compound. By deconstructing the thermodynamic forces at play, we can design robust solvent systems for synthesis, in vitro screening, and in vivo preclinical dosing.
Physicochemical Profiling & Structural Causality
Solubility is not merely an empirical data point; it is the macroscopic manifestation of microscopic thermodynamic forces. To formulate 7-Chloro-5-methoxyimidazo[1,2-a]pyridine effectively, we must first understand how its structural features dictate its solvation mechanics:
-
The Heterocyclic Core: The unsubstituted imidazo[1,2-a]pyridine core contains a basic, non-bridgehead nitrogen (N1) with a conjugate acid pKa of approximately 6.8[3]. This planar, aromatic system promotes strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy. Dissolution requires a significant enthalpic input to disrupt this tightly packed lattice.
-
The 7-Chloro Substituent: Halogenation at the 7-position significantly increases the molecular volume and lipophilicity (LogP)[2]. In aqueous media, accommodating this hydrophobic moiety incurs a massive entropic penalty due to the necessary restructuring of water molecules (cavity formation), aggressively driving the compound out of solution.
-
The 5-Methoxy Substituent: The methoxy group acts as an electron-donating group via resonance but is electron-withdrawing via induction[2]. While it introduces a localized dipole and serves as a hydrogen-bond acceptor—slightly improving solubility in polar aprotic solvents like DMSO—it is insufficient to overcome the hydrophobic effect in pure water.
Quantitative Solubility Profile in Common Solvents
Based on the structural thermodynamics described above, the solubility of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine varies drastically across solvent classes. The following table synthesizes the expected solubility ranges to guide rational solvent selection.
| Solvent | Dielectric Constant (ε) | Estimated Solubility | Application / Utility |
| Water (pH 7.4) | 80.1 | < 0.05 mg/mL | Physiological baseline; poor oral bioavailability without formulation. |
| 0.1N HCl (pH 1.2) | ~80.0 | 0.5 - 2.0 mg/mL | Gastric simulation; protonation of the basic nitrogen enhances solubility. |
| DMSO | 46.7 | > 50 mg/mL | Universal solvent for in vitro assay stock solutions. |
| Methanol | 32.7 | 10 - 20 mg/mL | Analytical sample preparation; intermediate polarity. |
| PEG-400 | 12.4 | 15 - 25 mg/mL | Preclinical in vivo formulation co-solvent. |
| Dichloromethane (DCM) | 8.9 | 25 - 40 mg/mL | Synthetic extraction; highly compatible with the lipophilic core. |
Self-Validating Experimental Protocols
To generate trustworthy data, solubility protocols must be designed as self-validating systems. A single point of failure in sample preparation can lead to compounding errors in downstream biological assays.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method This protocol determines the absolute equilibrium solubility of the crystalline API.
-
Preparation: Add 5 mg of solid 7-Chloro-5-methoxyimidazo[1,2-a]pyridine to 1 mL of the target solvent in a glass vial.
-
Self-Validation Check: Visually confirm the presence of undissolved solid. If the solution is completely clear, the system is not saturated; add API in 2 mg increments until a persistent suspension is achieved.
-
-
Equilibration: Seal the vial and agitate at 300 RPM at a constant 37°C (physiological temperature) for 24 hours.
-
Self-Validation Check: Extract a 50 µL aliquot at 24 hours and a second at 48 hours. If the quantified concentration variance between the two time points is <5%, thermodynamic equilibrium is definitively confirmed.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (λ = 254 nm).
-
Self-Validation Check: Run a 5-point standard curve (R² > 0.995) and inject a blank solvent immediately before the sample to rule out column carryover.
-
Protocol 2: Kinetic Solubility via Laser Nephelometry Kinetic solubility is critical for in vitro assays where a DMSO stock is rapidly diluted into an aqueous buffer.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the stock into a 96-well plate containing PBS (pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.
-
Measurement: Read the plate using a laser nephelometer to detect light scattering from insoluble particulates.
-
Self-Validation Check: Compare the scattering signal of each well against a control well containing only 1% DMSO in PBS. The kinetic solubility limit is strictly defined as the highest concentration where the scattering signal remains within 3 standard deviations of the blank control.
-
Formulation Strategies for Preclinical Development
Given the poor aqueous solubility at physiological pH, administering 7-Chloro-5-methoxyimidazo[1,2-a]pyridine in preclinical models requires strategic formulation:
-
pH Modulation: Because the imidazo[1,2-a]pyridine core is weakly basic[3], formulating the compound in an acidic vehicle (e.g., 0.1N HCl or a citrate buffer at pH 3.0) will protonate the nitrogen, leveraging ion-dipole interactions to drastically increase aqueous solubility.
-
Co-Solvent Systems: For intravenous or intraperitoneal dosing, a ternary system such as 10% DMSO / 40% PEG-400 / 50% Saline is highly effective. The DMSO dissolves the crystal lattice, while the PEG-400 prevents precipitation upon introduction to the aqueous saline phase.
Mechanistic Workflows and Visualizations
Caption: Workflow for determining kinetic and thermodynamic solubility profiles.
Caption: Structural and electronic influence of substituents on target binding and solvation.
Sources
An In-depth Technical Guide to the Structural Analogs of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2][3][4] This guide focuses on the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine core, a specific substitution pattern with significant potential for therapeutic innovation. The strategic placement of a chloro group at the 7-position and a methoxy group at the 5-position provides a unique electronic and steric profile, influencing the molecule's physicochemical properties and biological interactions.[5] This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs, offering a technical resource for professionals engaged in drug discovery and development.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system that has attracted considerable attention from medicinal chemists.[1][6] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[7][8] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic) underscore the therapeutic success of this scaffold.[2][6][9]
The versatility of the imidazo[1,2-a]pyridine core stems from several key features:
-
Synthetic Accessibility: A variety of synthetic methods, including classical condensation reactions and modern multicomponent strategies, allow for the efficient construction and diversification of the scaffold.[6][10][11]
-
Broad Biological Spectrum: Derivatives have demonstrated a wide array of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties.[3][6][9][12]
-
Favorable Physicochemical Properties: The scaffold generally imparts good metabolic stability and oral bioavailability, which can be further fine-tuned through targeted substitutions.[5]
The introduction of halogen and alkoxy substituents, as seen in the 7-Chloro-5-methoxy core, is a well-established strategy in medicinal chemistry to modulate these properties. Halogenation can enhance metabolic stability and binding affinity, while alkoxy groups can alter electronic properties and solubility.[5]
Navigating the Chemical Space: Key Structural Analogs and Their Significance
The exploration of structural analogs of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine involves systematic modifications at various positions of the bicyclic core. The most frequently explored positions for substitution are C2, C3, and the pyridine ring (C5, C6, C7, C8).
-
C2-Position Analogs: Substitution at the C2 position is commonly achieved by varying the α-halocarbonyl compound in the initial condensation reaction. Aryl and heteroaryl groups are frequently introduced at this position and have been shown to be critical for activities such as kinase inhibition.
-
C3-Position Analogs: The C3 position is amenable to functionalization through various methods, including electrophilic substitution and multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[13][14] Modifications at C3 have led to compounds with anti-ulcer and kinase inhibitory activities.[15]
-
Pyridine Ring Analogs (C5, C6, C7, C8): Altering the substituents on the pyridine ring, such as the chloro and methoxy groups of the parent scaffold, allows for fine-tuning of the molecule's properties. For example, moving or changing the halogen can impact selectivity and potency against specific biological targets. Studies on 6-substituted imidazo[1,2-a]pyridines have revealed potent activity against colon cancer cell lines.[16]
Synthetic Strategies and Methodologies
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several robust methods available to researchers.
Classical Synthesis: The Tschitschibabin Reaction
The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde.[4] The reaction typically proceeds via initial N-alkylation of the pyridine nitrogen, followed by intramolecular cyclization and dehydration.[4]
Workflow for Tschitschibabin Synthesis of a 7-Chloro-5-methoxy-2-aryl-imidazo[1,2-a]pyridine Analog:
Caption: General workflow for the Tschitschibabin synthesis.
Detailed Experimental Protocol: Synthesis of 7-Chloro-2-(4-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
-
To a solution of 4-chloro-6-methoxypyridin-2-amine (1.0 mmol, 158.6 mg) in anhydrous ethanol (20 mL) in a round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 mmol, 239.0 mg).
-
Causality: Anhydrous ethanol serves as a suitable polar protic solvent for the reactants. A slight excess of the α-bromoketone ensures complete consumption of the limiting aminopyridine.
-
-
Add sodium bicarbonate (1.5 mmol, 126.0 mg) to the reaction mixture.
-
Causality: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions and promoting the cyclization step.
-
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Causality: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Causality: This aqueous workup removes inorganic salts (like NaBr and excess NaHCO₃) and any water-soluble impurities. Brine washes help to remove residual water from the organic phase.
-
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure title compound.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on differences in polarity.
-
Multicomponent Reactions (MCRs)
Modern synthetic approaches often utilize MCRs for their efficiency and ability to generate molecular diversity rapidly. The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a prominent example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to yield 3-aminoimidazo[1,2-a]pyridine derivatives.[11][13] This method is particularly valuable for introducing diversity at the C3 position.
Biological Evaluation and Structure-Activity Relationships (SAR)
Analogs of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine are frequently evaluated as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[8]
Kinase Inhibition Assays
A standard method to assess the potency of these compounds is through in vitro kinase inhibition assays.
Typical Kinase Inhibition Assay Protocol (e.g., for Salt-Inducible Kinase - SIK)
-
Prepare a reaction mixture containing the specific kinase (e.g., SIK1), a suitable peptide substrate, and ATP in an appropriate assay buffer.
-
Add the test compound (analog) at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is correlated with kinase activity.
-
Calculate the percent inhibition at each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Insights
SAR studies aim to correlate specific structural features with biological activity. For kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, a general SAR pattern has emerged.
Caption: Key Structure-Activity Relationships for imidazo[1,2-a]pyridine analogs.
SAR Summary Table
| Position of Modification | Substituent Type | General Impact on Kinase Inhibitory Activity | Rationale / Notes |
| C2 | Small alkyl groups | Lower potency | Fails to make key interactions in the ATP binding site. |
| Aryl/Heteroaryl groups | Increased potency | Often forms critical hydrogen bonds with the kinase "hinge" region. | |
| C3 | Hydrogen | Baseline activity | |
| Small functional groups (-NH₂, -OH) | Can improve selectivity and solubility | May pick up additional interactions with solvent or nearby residues. | |
| C7 | Hydrogen | Lower potency | |
| Chloro, Bromo | Increased potency | Halogen bonds can provide additional affinity and occupy hydrophobic pockets.[5] | |
| C5 | Hydrogen | Variable | |
| Methoxy | Can improve physicochemical properties | Enhances solubility and may improve cell permeability without negatively impacting binding.[5] |
Beginning with a compound that shows broad (pan-isoform) inhibition, SAR investigations can lead to analogs with high selectivity for a single kinase isoform. For example, specific substitution patterns on a C2-phenyl ring have been shown to dramatically increase potency and selectivity for SIK1 over SIK2 and SIK3.[17]
Conclusion and Future Directions
The 7-Chloro-5-methoxyimidazo[1,2-a]pyridine core represents a fertile ground for the development of novel therapeutics. Its synthetic tractability and the established biological importance of the parent scaffold provide a solid foundation for analog design. Future research should focus on exploring novel substitutions, particularly at the less-explored C6 and C8 positions, and employing advanced computational methods to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation into this privileged scaffold is poised to yield new drug candidates for a range of diseases, from cancer to inflammatory disorders.
References
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: )
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. (URL: )
- Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: )
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (URL: )
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: )
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: )
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
- 7-Chloro-5-methoxyimidazo[1,2-A]pyridine. Benchchem. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (URL: )
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: )
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (URL: )
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. (URL: )
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: )
- 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine. Benchchem. (URL: )
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Taylor & Francis Online. (URL: )
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. (URL: )
- Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem. (URL: )
- Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. (URL: )
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (URL: )
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Methodological & Application
experimental protocol for using 7-Chloro-5-methoxyimidazo[1,2-A]pyridine in vitro
Application Note & Protocol: In Vitro Pharmacological Profiling of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Derivatives
Introduction & Mechanistic Rationale
Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor ligands, and anti-infectious agents[1]. Specifically, the 7-chloro-5-methoxyimidazo[1,2-a]pyridine core (CAS: 2833707-87-0)[2] offers a unique substitution pattern that significantly dictates its molecular recognition profile.
The 7-chloro group contributes to hydrophobic and halogen bonding interactions, enhancing metabolic stability and membrane permeability, while the 5-methoxy group modulates the electronic and steric properties of the fused bicyclic ring system[3]. In the context of kinase inhibition, the imidazo[1,2-a]pyridine core typically acts as an ATP-competitive inhibitor, forming critical hydrogen-bonding interactions with the hinge region of the kinase (e.g., Met674 in Mer kinase)[4]. The synergistic interplay of the 7-chloro and 5-methoxy groups strategically directs the molecule into hydrophobic clefts of the ATP-binding pocket, dramatically increasing potency and selectivity over off-target kinases, making it an ideal starting point for designing potent inhibitors against critical oncogenic targets like PI3Kα[5] and the TAM family kinases (Mer/Axl)[4].
Experimental Workflow
Fig 1: Sequential in vitro screening cascade for imidazo[1,2-a]pyridine derivatives.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Causality & Rationale: The ADP-Glo™ assay is selected over traditional radiometric assays because it provides a universal, homogenous, high-throughput luminescent format that directly measures kinase activity by quantifying the amount of ADP produced during the reaction. This is highly effective for lipid and protein kinases targeted by imidazo[1,2-a]pyridines, such as PI3Kα[5] and DYRK1A[6].
Self-Validating System: To ensure assay robustness, the protocol must include a known potent inhibitor (e.g., HS-173 for PI3Kα[5] or Staurosporine[6]) as a positive control to establish a baseline for 100% inhibition, and a DMSO-only vehicle control to establish 0% inhibition. A Z'-factor > 0.5 must be calculated per plate to validate the statistical reliability of the assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivative in 100% anhydrous DMSO to yield a 10 mM stock. Perform 3-fold serial dilutions in a 384-well source plate to generate a 10-point concentration-response curve.
-
Kinase Reaction: In a 384-well white assay plate, combine 1 µL of the diluted compound, 2 µL of recombinant kinase (e.g., PI3Kα or Mer), and 2 µL of the specific substrate/ATP mix. Critical Step: The final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Seal the plate with a breathable film and incubate at room temperature for 60 minutes to allow for steady-state ATP hydrolysis.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
-
Readout & Analysis: Measure luminescence using a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cell Viability and Target Engagement
Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high cellular efflux. Therefore, assessing the compound in target-dependent cell lines (e.g., HCC827 for PI3Kα[5] or Ba/F3 cells addicted to Mer/Axl[4]) is critical to evaluate true biological activity.
Self-Validating System: To ensure the observed cytotoxicity is target-specific and not a result of general chemical toxicity, a counterscreen using the parental, non-addicted cell line (e.g., wild-type Ba/F3 dependent on IL-3) must be performed in parallel[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cells (e.g., transfected Ba/F3) and parental counterscreen cells at 2,000 cells/well in 96-well opaque-walled plates using appropriate media (e.g., RPMI 1640 supplemented with 10% FCS)[4].
-
Compound Treatment: Transfer serial dilutions of the test compound to the cells. Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent at a volume equal to the cell culture medium present in each well.
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Record luminescence. A significant shift in the IC₅₀ between the target-dependent cell line and the parental cell line indicates on-target cellular efficacy rather than non-specific cytotoxicity.
Mechanism of Action: Target Pathway Interruption
Fig 2: Pathway inhibition by 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivatives.
Quantitative Data Presentation
The following table illustrates a theoretical data set demonstrating the self-validating counterscreen principle required when evaluating these derivatives:
| Compound / Control | Target Kinase (Biochemical IC₅₀) | Target Cell Line (Cellular IC₅₀) | Parental Cell Line (Counterscreen IC₅₀) | Selectivity Window |
| 7-Cl-5-OMe-Imidazo Derivative | 1.5 nM | 12.4 nM | > 10,000 nM | > 800x |
| Staurosporine (Positive Control) | 0.8 nM | 2.1 nM | 3.5 nM | 1.6x (Pan-toxic) |
| DMSO (Negative Control) | N/A | N/A | N/A | N/A |
Note: The massive selectivity window for the imidazo[1,2-a]pyridine derivative confirms that cell death is driven by specific kinase inhibition rather than general cytotoxicity, unlike the pan-kinase inhibitor Staurosporine.
References
-
7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem Benchchem. 3
-
Product Details: AN66495 - Aquila Pharmatech LLC Aquila Pharmatech LLC.
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7-chloro-5-methoxyimidazo[1,2-a]pyridine - Appretech Scientific Limited Appretech Scientific Limited. 2
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines ResearchGate. 1
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications. 4
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition PMC - NIH. 5
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Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases ORCA - Cardiff University. 6
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Application Note: Evaluating 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Derivatives in FGFR3-Driven Cell-Based Assays
Introduction & Chemical Rationale
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, frequently utilized as an isostere to bypass aldehyde oxidase (AO)-mediated metabolism associated with traditional pyrimidine cores[1]. Within this chemical space, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) has emerged as a highly specialized building block for the synthesis of potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptor 3 (FGFR3)[2][3].
From a structural perspective, the 5-methoxy group modulates the electron density of the bicyclic system to enhance hydrogen bonding within the kinase hinge region, while the 7-chloro moiety projects into the hydrophobic pocket, significantly improving binding affinity and residence time[2]. Because isolated biochemical kinase assays often fail to predict in vivo efficacy due to competing intracellular ATP concentrations (~1-5 mM) and membrane permeability barriers, evaluating derivatives of this scaffold in robust, self-validating cell-based systems is critical for lead optimization[4][5].
Biological Context: The FGFR3 Signaling Axis
To accurately assess the cellular potency of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivatives, assays must be conducted in cell lines that are strictly dependent on FGFR3 signaling. The KMS-11 multiple myeloma cell line is the gold standard model for this purpose. KMS-11 cells harbor a t(4;14) chromosomal translocation and a Y373C activating mutation in the kinase domain[6][7]. This renders the receptor constitutively active, driving oncogenic survival through downstream effectors such as PLCγ1, PI3K/AKT, and MAPK/ERK[8].
Mechanistic overview of FGFR3 signaling in KMS-11 cells and targeted inhibition.
Quantitative Data Summary
To establish a baseline for evaluating new 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivatives, Table 1 summarizes the expected pharmacological profile of advanced FGFR inhibitors across key cell lines[6][7].
Table 1: Pharmacological Profiling of FGFR Inhibitors in Cell-Based Models
| Cell Line | Origin / Disease | FGFR Status | Assay Type | Representative IC₅₀ (nM) | Causality / Rationale for Inclusion |
| KMS-11 | Multiple Myeloma | FGFR3 Mutated (Y373C) | Cell Viability | 0.5 - 5.0 | Primary efficacy model; constitutively active FGFR3[6]. |
| SNU-16 | Gastric Cancer | FGFR2 Amplified | Cell Viability | 2.0 - 10.0 | Selectivity counter-screen for pan-FGFR activity[7]. |
| U266 | Multiple Myeloma | FGFR3 Negative | Cell Viability | > 250.0 | Negative control; proves cytotoxicity is on-target[6]. |
| KMS-11 | Multiple Myeloma | FGFR3 Mutated (Y373C) | p-ERK Inhibition | 1.0 - 8.0 | Confirms phenotypic death is driven by pathway shutdown[8]. |
Experimental Workflows & Protocols
As a Senior Application Scientist, it is imperative to design assays that are self-validating. The following protocols are engineered to prove three sequential milestones: (1) The compound physically enters the cell and binds the target, (2) Target binding shuts down the specific kinase signaling cascade, and (3) Pathway shutdown results in the expected phenotypic outcome.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality: Before assessing functional readouts, we must confirm that the imidazo[1,2-a]pyridine derivative penetrates the KMS-11 cell membrane and physically engages FGFR3. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm ) higher.
Cellular Thermal Shift Assay (CETSA) workflow for quantifying intracellular target engagement.
Step-by-Step Methodology:
-
Cell Preparation: Culture KMS-11 cells to 70% confluence. Harvest and resuspend in fresh RPMI-1640 media at 1×106 cells/mL.
-
Compound Treatment: Treat cells with 1 µM of the test compound (or 0.1% DMSO vehicle control) for 1 hour at 37°C. Rationale: 1 hour is sufficient for intracellular equilibration without inducing apoptosis, which would confound protein levels.
-
Thermal Aliquoting: Distribute 50 µL aliquots of the cell suspension into a 96-well PCR plate. Subject the plate to a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis: Add 50 µL of 2X RIPA buffer supplemented with protease inhibitors. Freeze-thaw the plate three times using liquid nitrogen to ensure complete mechanical lysis without denaturing the remaining soluble proteins.
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Analyze the soluble supernatant via Western Blotting using an anti-FGFR3 primary antibody.
-
Validation: A successful target engagement is validated by a positive shift in the melt curve ( ΔTm>2∘C ) compared to the DMSO control.
Protocol B: Downstream Signaling Assessment (Phospho-Western Blotting)
Causality: To prove that binding (Protocol A) translates to kinase inhibition, we measure the phosphorylation status of immediate downstream effectors[8]. We utilize serum starvation to eliminate background noise from exogenous growth factors present in Fetal Bovine Serum (FBS).
Step-by-Step Methodology:
-
Serum Starvation: Seed KMS-11 cells at 5×105 cells/well in 6-well plates. Wash twice with PBS and incubate in serum-free RPMI-1640 for 16 hours. Rationale: This synchronizes the cells and reduces basal p-ERK/p-AKT levels, ensuring that any observed phosphorylation is strictly driven by the constitutively active Y373C FGFR3 mutant.
-
Inhibitor Treatment: Treat cells with a dose-response titration (1 nM to 1000 nM) of the imidazo[1,2-a]pyridine derivative for 2 hours. Include AZD4547 (a known pan-FGFR inhibitor) as a positive control[7].
-
Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer containing 1 mM Na₃VO₄ and 10 mM NaF. Rationale: Phosphatase inhibitors are critical to lock the phosphorylation state at the exact moment of lysis.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe membranes for p-FGFR3 (Tyr724), total FGFR3, p-ERK1/2 (Thr202/Tyr204), and total ERK.
-
Validation: The assay is self-validating if the AZD4547 control demonstrates complete ablation of p-FGFR3 and p-ERK at 100 nM, while total protein levels remain constant.
Protocol C: Phenotypic Cell Viability Assay (CellTiter-Glo)
Causality: The ultimate measure of a cancer therapeutic is its ability to halt proliferation or induce apoptosis. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than MTT/WST-1, as kinase inhibitors can sometimes alter mitochondrial reductase activity independently of true cell death, leading to false positives in tetrazolium-based assays.
Step-by-Step Methodology:
-
Plating: Seed KMS-11 (FGFR3-dependent) and U266 (FGFR3-independent) cells at 3,000 cells/well in opaque 96-well plates in complete media (10% FBS)[6].
-
Dosing: Add the test compound in a 10-point, 3-fold serial dilution starting at 10 µM. Ensure the final DMSO concentration is normalized to 0.1% across all wells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Rationale: 72 hours allows for at least three doubling times, which is necessary to accurately capture anti-proliferative effects and subsequent apoptosis.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Validation: Read luminescence. The compound must show a potent IC₅₀ (< 10 nM) in KMS-11 cells while remaining largely inactive (IC₅₀ > 250 nM) in U266 cells. This differential proves the cytotoxicity is specifically due to on-target FGFR3 inhibition rather than general cellular toxicity[6].
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
Application Note: Regioselective Derivatization Protocols for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 fused heterocyclic system embedded in numerous commercial therapeutics, including GABA_A receptor modulators like zolpidem, alpidem, and saripidem [[1]](). Among its functionalized derivatives, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine serves as a highly versatile building block for advanced drug discovery. This application note details the mechanistic rationale and field-proven protocols for the regioselective derivatization of this molecule, focusing on C-3 electrophilic aromatic substitution and C-7 transition-metal-catalyzed cross-coupling.
Mechanistic Causality & Structural Significance
The reactivity of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine is strictly governed by its unique electronic distribution. The molecule is an achiral, planar, aromatic system where the specific substitution pattern dictates its pharmacological and synthetic utility 2.
-
C-3 Nucleophilicity : The bridgehead nitrogen atom donates electron density into the imidazole ring, localizing the highest Highest Occupied Molecular Orbital (HOMO) coefficient at the C-3 position. This renders the C-3 carbon highly susceptible to electrophilic attack.
-
C-7 Electrophilicity : The chlorine atom at the C-7 position acts as a robust handle for transition-metal catalysis. Oxidative addition of low-valent metals (e.g., Pd(0)) into the C(sp2)-Cl bond is thermodynamically favorable.
-
Synergistic Substituent Effects : The 7-chloro group contributes to hydrophobic and halogen bonding interactions, while the 5-methoxy group provides critical hydrogen bonding and dipole-dipole interactions [[2]](). Sterically, the 5-methoxy group shields the upper hemisphere but leaves the C-7 and C-3 positions highly accessible for functionalization.
Regioselective derivatization pathways for the imidazo[1,2-a]pyridine scaffold.
Quantitative Data Summary
The following table summarizes validated reaction conditions for the regioselective functionalization of the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine scaffold.
| Derivatization Site | Reaction Type | Reagents / Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| C-3 | Aza-Friedel-Crafts Alkylation | Aldehyde, Amine, Y(OTf)₃ (20 mol%) | 110 | 12 | 80 - 92 |
| C-3 | Halogenation (Bromination) | NBS (1.05 eq), DMF | 25 | 1.5 | > 90 |
| C-7 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 90 | 8 - 12 | 75 - 85 |
| C-7 | Buchwald-Hartwig Amination | Secondary Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃ | 100 | 16 | 65 - 80 |
Experimental Protocol A: C-3 Aza-Friedel-Crafts Alkylation
This protocol utilizes Yttrium(III) triflate (Y(OTf)₃) as a Lewis acid to catalyze a three-component coupling between 7-Chloro-5-methoxyimidazo[1,2-a]pyridine, an aromatic aldehyde, and a secondary amine 3.
Self-Validating Mechanism: Y(OTf)₃ selectively activates the in situ generated imine intermediate rather than coordinating destructively with the imidazopyridine core. Toluene is chosen as the solvent to drive the condensation forward by minimizing the solubility of the water byproduct.
Step-by-Step Methodology
-
Reagent Preparation : In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the desired aromatic aldehyde (0.3 mmol, 1.5 equiv.), and the secondary cycloamine (0.4 mmol, 2.0 equiv.).
-
Catalyst Addition : Add Y(OTf)₃ (0.04 mmol, 0.2 equiv.) to the mixture.
-
Solvent Addition : Suspend the reactants in anhydrous toluene (1.0 mL).
-
Thermal Activation : Seal the vial and stir the reaction mixture at 110 °C for 12 hours. The elevated temperature is critical for overcoming the activation energy of the re-aromatization step following nucleophilic attack.
-
Quenching & Extraction : Cool the mixture to room temperature. Quench the reaction by adding distilled H₂O (15 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to afford the pure C-3 alkylated product.
Catalytic cycle of Y(OTf)3-mediated C-3 aza-Friedel-Crafts alkylation.
Experimental Protocol B: C-7 Suzuki-Miyaura Cross-Coupling
The C-7 chlorine atom is less reactive than a bromine or iodine equivalent, necessitating a highly active palladium catalyst system.
Self-Validating Mechanism: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides an optimal bite angle and sufficient electron density to force the challenging oxidative addition into the C(sp2)-Cl bond. The biphasic 1,4-dioxane/water system ensures the inorganic base (K₂CO₃) is fully dissolved to facilitate transmetalation.
Step-by-Step Methodology
-
Inert Atmosphere Setup : Charge a Schlenk flask with 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Degassing : Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere, which prevents the irreversible oxidation of the Pd(0) active species.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v ratio, 10 mL) via syringe.
-
Reaction Execution : Heat the biphasic mixture to 90 °C and stir vigorously for 8–12 hours. Monitor the disappearance of the starting material via LC-MS.
-
Workup : Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove palladium black.
-
Isolation : Wash the filtrate with brine (20 mL), dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.
References
-
[2] Title: 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem Source: Benchchem URL:
-
[1] Title: Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction Source: PMC (nih.gov) URL:
-
[3] Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: MDPI URL:
Sources
- 1. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
Application Note: In Vivo Evaluation of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Derivatives as TLR7 Antagonists
Target Audience: Pre-clinical Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocols (SOPs)
Introduction & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, historically utilized in GABA-A agonists (Z-drugs) and anti-tuberculosis agents[1]. Recently, highly substituted derivatives—specifically those utilizing the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) building block—have emerged as highly potent, selective Toll-Like Receptor 7 (TLR7) antagonists for the treatment of autoimmune diseases such as psoriasis[2][3].
The Causality of the Substitution Pattern: The choice to utilize the 7-chloro and 5-methoxy substitution is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for TLR7 binding:
-
7-Chloro Group: Halogenation at the 7-position enhances metabolic stability against hepatic CYP450 enzymes while providing critical hydrophobic and halogen-bonding interactions within the lipophilic S1 pocket of the TLR7 endosomal receptor[2][3].
-
5-Methoxy Group: The alkoxy group modulates the electronic properties of the bicyclic core. More importantly, it acts as a non-induced hydrogen bond acceptor, locking the Q354 residue of TLR7 in a "flipped-out" conformation, thereby preventing the receptor from adopting its active dimerized state[2][3].
This application note details the comprehensive in vivo workflow required to validate derivatives of this scaffold, transitioning from pharmacokinetic (PK) profiling to functional efficacy in an Imiquimod (IMQ)-induced psoriasis mouse model.
Fig 1. Pre-clinical workflow for evaluating imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vivo Pharmacokinetic (PK) Profiling
Imidazo[1,2-a]pyridines can suffer from rapid intrinsic clearance (Cl_int)[1]. Before initiating long-term efficacy models, it is a mandatory self-validating step to confirm that the 7-Chloro-5-methoxy derivative achieves sufficient systemic exposure to antagonize endosomal TLR7.
Materials & Formulation
-
Animals: Female C57BL/6 mice, 8–10 weeks old (n=3 per route of administration).
-
Formulation Vehicle: 5% DMSO, 40% PEG400, 55% Saline. Note: The lipophilicity introduced by the 7-chloro group necessitates co-solvents to prevent precipitation upon dosing.
Step-by-Step Methodology
-
Dosing: Administer the test compound via Intravenous (IV) tail vein injection at 1 mg/kg, and via Oral Gavage (PO) at 10 mg/kg.
-
Blood Sampling: Collect 50 µL of blood via the submandibular or saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Transfer blood to K2EDTA tubes, centrifuge at 2,000 × g for 10 mins at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
LC-MS/MS Analysis: Quantify the compound utilizing a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Quantitative Data Presentation
A successful lead candidate derived from this scaffold should exhibit a profile similar to the target parameters outlined in Table 1, ensuring sufficient half-life to allow for once-daily (QD) oral dosing in the subsequent efficacy model.
Table 1: Target Pharmacokinetic Parameters for Optimized Imidazo[1,2-a]pyridines
| Route | Dose (mg/kg) | Cmax (ng/mL) | AUC_0-inf (h*ng/mL) | T1/2 (h) | Clearance (mL/min/kg) | Bioavailability (F%) |
| IV | 1.0 | 850 ± 45 | 1,200 ± 110 | 1.8 ± 0.2 | 13.5 ± 1.2 | N/A |
| PO | 10.0 | 2,100 ± 150 | 7,800 ± 420 | 2.5 ± 0.3 | N/A | 65% |
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Efficacy Model
Imiquimod is a potent TLR7/8 agonist. Topical application induces a psoriasis-like phenotype driven by the IL-23/IL-17 immune axis[4][5][6]. By administering a 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivative, researchers can directly measure the in vivo target engagement via the reduction of IMQ-induced pathology[3].
Self-Validating Assay Design
To ensure the integrity of the efficacy readout, this protocol employs a self-validating design:
-
Positive Control Group: A known immunosuppressant (e.g., Clobetasol or Methotrexate) is run concurrently to confirm the assay's dynamic range[4].
-
Internal Negative Control: Baseline caliper measurements of the contralateral (untreated) ear serve as an internal control to differentiate systemic inflammation from localized topical irritation.
Step-by-Step Methodology
-
Preparation (Day -1): Shave the dorsal skin of female C57BL/6 mice (n=8 per group) over an area of approximately 2 cm × 3 cm. Use a mild depilatory cream to ensure complete hair removal, as hair impedes IMQ absorption[5].
-
Disease Induction (Days 0–7): Apply exactly 62.5 mg of 5% Imiquimod cream (Aldara) topically to the shaved back and the right ear daily[5][6].
-
Therapeutic Dosing (Days 2–7): Begin oral administration of the imidazo[1,2-a]pyridine derivative (e.g., 10 mg/kg and 30 mg/kg) on Day 2. Causality: Starting treatment on Day 2 evaluates the compound's ability to halt progressing inflammation (therapeutic model) rather than merely preventing it (prophylactic model)[4].
-
Clinical Scoring: Evaluate the mice daily using the modified Psoriasis Area and Severity Index (PASI). Measure ear and dorsal skin thickness using a digital micrometer caliper[4][6].
-
Termination & Ex Vivo Analysis (Day 8): Euthanize the mice. Harvest the dorsal skin and right ear for histological analysis (H&E staining to quantify acanthosis/epidermal thickening) and homogenize tissue for IL-17A and IL-23 quantification via ELISA[4][5].
Clinical Scoring Criteria (PASI)
Data collection must be standardized. Table 2 outlines the clinical scoring matrix used to quantify the phenotypic reversal of psoriasis.
Table 2: Modified PASI Scoring Criteria for Murine Models
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | Normal skin |
| 1 | Slight light red | Mild, localized scaling | Slight thickening |
| 2 | Moderate red | Moderate, widespread scaling | Moderate thickening |
| 3 | Severe dark red | Severe scaling/crusting | Severe thickening (>50% increase) |
| 4 | Very severe, bleeding | Very severe, thick crusts | Very severe (>100% increase) |
Note: The total PASI score is the sum of the three parameters (Max score = 12).
Mechanistic Pathway of Action
The efficacy of the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine scaffold relies on its ability to competitively bind to the endosomal TLR7 receptor, preventing the downstream signaling cascade initiated by the IMQ agonist.
Fig 2. Mechanism of TLR7 antagonism by imidazo[1,2-a]pyridine in psoriasis.
By blocking TLR7, the compound inhibits the MyD88-dependent activation of NF-κB, subsequently downregulating the production of IL-23 by dendritic cells and halting the downstream secretion of IL-17A by Th17 cells, ultimately resolving the psoriatic lesions[5][6].
References
-
Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]
-
Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs. PLOS One. Available at:[Link]
-
Imiquimod-induced psoriasis model. Frontiers Publishing Partnerships. Available at: [Link]
Sources
- 1. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00353K [pubs.rsc.org]
- 2. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs | PLOS One [journals.plos.org]
- 6. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
Application Note: Advanced Analytical Methodologies for the Quantification of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Scientific Rationale
7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced pharmacological agents, including potent FGFR3 and dual Mer/Axl kinase inhibitors[1][2]. Because the purity and pharmacokinetic (PK) profiling of this scaffold directly impact downstream drug efficacy and safety, establishing robust, self-validating quantification methods is critical.
This application note details two orthogonal analytical workflows—HPLC-UV for bulk purity and UPLC-MS/MS for trace analysis. Rather than merely listing steps, this guide deconstructs the causality behind the chromatographic and mass spectrometric choices, ensuring that scientists understand how the molecule's specific physicochemical properties dictate the analytical strategy.
Physicochemical Profiling & Methodological Causality
The behavior of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine in analytical systems is governed by the electronic interplay between its substituents[3]:
-
Ionization Dynamics (The "Why" behind the Mobile Phase): The fused bicyclic system contains a basic pyridine-type nitrogen with a predicted pKa of ~6.0. To prevent partial ionization—which causes severe peak tailing on silica-based stationary phases—the mobile phase must be highly acidic (pH < 3). The addition of 0.05% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) forces the molecule into a fully protonated state, ensuring sharp chromatographic peaks and maximizing positive Electrospray Ionization (ESI+) efficiency[1][2].
-
Chromatographic Retention: The electron-withdrawing 7-chloro group increases the molecule's lipophilicity, enabling strong retention on reversed-phase C18 columns. This allows for baseline resolution from more polar synthetic precursors, such as 4-chloro-6-methoxypyridin-2-amine[1][3].
Analytical Workflow & Decision Matrix
The selection of the analytical method depends entirely on the sample matrix and the required limit of quantification (LOQ). The decision tree below outlines the protocol divergence based on the analytical objective.
Analytical workflow for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine quantification.
Method A: HPLC-UV Protocol for Bulk Quantification
This method is optimized for the routine assay and purity assessment of synthetic batches. The extended conjugated π -system of the imidazopyridine core provides strong chromophoric absorption, making UV detection at 254 nm highly reliable.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard[3]. Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL primary stock solution.
-
Working Solutions: Dilute the stock solution serially with Mobile Phase A to construct a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the synthetic test article in Methanol to a target nominal concentration of 50 µg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.
-
Execution: Inject 10 µL of each standard and sample into the HPLC system using the parameters outlined in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Specification / Rationale |
| Column | C18, 4.6 × 150 mm, 5 µm (Provides optimal theoretical plates for bulk separation) |
| Mobile Phase A | 0.05% TFA in Water (Protonates the basic nitrogen, preventing tailing)[1] |
| Mobile Phase B | 0.05% TFA in Acetonitrile |
| Gradient Program | 10% B to 90% B over 10 min; hold at 90% B for 2 min; re-equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Captures the aromatic π→π∗ transition) |
| Injection Volume | 10 µL |
Method B: UPLC-MS/MS Protocol for Trace Analysis
For in vitro microsomal stability assays or in vivo PK profiling, UPLC coupled with a triple quadrupole mass spectrometer (MS/MS) provides the requisite sensitivity[2].
Step-by-Step Methodology
-
Matrix Extraction: To 50 µL of biological matrix (e.g., plasma), add 150 µL of ice-cold Acetonitrile containing an internal standard (IS). The 3:1 organic-to-aqueous ratio ensures complete denaturation and precipitation of binding proteins.
-
Precipitation & Recovery: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
-
Execution: Inject 2 µL into the UPLC-MS/MS system.
Causality of MS/MS Transitions
Under ESI+ conditions, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 183.1 (for the dominant 35Cl isotope). During Collision-Induced Dissociation (CID) in the Q2 cell, the most thermodynamically favored fragmentation is the homolytic cleavage of the methyl group from the 5-methoxy substituent (loss of 15 Da). This yields a highly stable product ion at m/z 168.1, which serves as the primary quantifier.
Table 2: UPLC-MS/MS Parameters
| Parameter | Specification / Rationale |
| Column | UPLC C18 BEH, 2.1 × 100 mm, 1.7 µm (Sub-2µm particles for ultra-high resolution)[2] |
| Flow Rate | 0.45 mL/min |
| Ionization Mode | ESI Positive (ESI+) |
| Precursor Ion (Q1) | m/z 183.1 [M+H]+ |
| Quantifier Transition | m/z 183.1 → 168.1 (Collision Energy: 25 eV; tracks loss of −CH3 ) |
| Qualifier Transition | m/z 183.1 → 148.0 (Collision Energy: 30 eV; tracks loss of −Cl ) |
Self-Validating System: ICH Q2(R2) Compliance
A protocol is only as reliable as its validation framework. To ensure the trustworthiness of the generated data, both methods must be subjected to a self-validating system in strict accordance with the updated ICH Q2(R2) guidelines[4][5].
-
Specificity & Selectivity: Blank matrix injections (or diluent blanks) must be analyzed to confirm the absence of endogenous interfering peaks at the specific retention time of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine[5].
-
Linearity & Range: The calibration model must be evaluated using linear regression. The method is considered self-validating if the coefficient of determination ( R2 ) is ≥0.995 across the reportable range (e.g., 1–100 µg/mL for HPLC; 1–1000 ng/mL for MS/MS)[4].
-
Accuracy & Precision: Spike recovery experiments must be performed at three concentration levels (Low, Mid, High QC samples). The method passes validation if recoveries fall between 85%–115% (for trace MS/MS) or 98%–102% (for bulk HPLC-UV), with a Relative Standard Deviation (RSD) of ≤5% [5].
References
-
Title: WO2022187443A1 - FGFR3 inhibitor compounds[1] Source: Google Patents URL:
-
Title: Validation of Analytical Procedures Q2(R2)[4] Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline[5] Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy[2] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine
Introduction
Welcome to the technical support guide for the synthesis of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine. This molecule belongs to the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system renowned for its presence in a range of pharmaceuticals, including anxiolytics and hypnotics like Zolpidem and Alpidem.[1][2] The strategic placement of a chloro group at the 7-position and a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as metabolic stability and target binding affinity, making it a compound of high interest in medicinal chemistry.[3]
However, the synthesis of substituted imidazo[1,2-a]pyridines can present challenges, including low yields, side product formation, and purification difficulties. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix this?
Answer: Low or no yield is a common frustration that can stem from several factors. A systematic approach is key to diagnosing the issue.
-
Causality: The core of this synthesis is a cyclocondensation reaction, typically between 4-chloro-6-methoxypyridin-2-amine and an α-halocarbonyl compound like chloroacetaldehyde.[3] The reaction's success hinges on the nucleophilicity of the pyridine nitrogen, the electrophilicity of the carbonyl partner, and the stability of the cyclized intermediate.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in either the aminopyridine or the α-halocarbonyl can inhibit the reaction. Ensure reagents are of high purity and that solvents are anhydrous, as water can interfere with intermediates.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, it indicates an issue with reactivity or conditions.
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions.[4] Experiment with a range of temperatures. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many cases.[4][5]
-
Catalyst: While some variations proceed without a catalyst, many modern protocols employ a catalyst to improve efficiency. Copper(I) salts (e.g., CuBr or CuI) are highly effective, often used in solvents like DMF at around 80°C.[4][6] Lewis acids such as FeCl3 have also proven effective in catalyzing the cascade reaction between aminopyridines and nitroolefins, which can be an alternative route.[7]
-
-
Check Reagent Reactivity: The electron-donating methoxy group on your aminopyridine starting material should enhance its nucleophilicity. However, the α-halocarbonyl (e.g., chloroacetaldehyde) can be unstable. Consider generating it in situ or using a more stable equivalent.
-
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer: Side product formation directly consumes your starting materials and complicates purification, leading to reduced yields.
-
Causality: The reaction proceeds through several intermediates. If these intermediates react in unintended ways, side products form.
-
Common Side Products & Minimization Strategies:
-
Incomplete Cyclization: The intermediate formed after the initial N-alkylation may fail to cyclize, leaving an acyclic impurity.
-
Solution: Ensure adequate reaction time and temperature to drive the cyclization to completion. The use of a dehydrating agent or a catalyst can facilitate this final step.
-
-
Over-alkylation: The product imidazo[1,2-a]pyridine is itself nucleophilic and can potentially react with another molecule of the α-halocarbonyl starting material.[4]
-
Solution: Control the stoichiometry carefully. Use a precise 1:1 molar ratio of the 2-aminopyridine and the α-halocarbonyl. Adding the α-halocarbonyl slowly to the reaction mixture can also help maintain its low concentration and prevent this side reaction.
-
-
Dimerization: Under certain conditions, particularly with oxidative coupling methods, starting materials or intermediates can dimerize.
-
Solution: Optimize the catalyst and oxidant concentrations. Ensure the reaction is not overly concentrated.
-
-
Question: I'm having difficulty purifying my final product. What are the best methods?
Answer: Purification can be challenging due to the similar polarities of the desired product and certain impurities.[4]
-
Causality: The basic nitrogen of the imidazo[1,2-a]pyridine core provides a chemical handle that can be exploited for purification.
-
Recommended Purification Methods:
-
Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient of a non-polar solvent (like heptane or hexane) and a polar solvent (like ethyl acetate). Monitor fractions carefully by TLC.
-
Recrystallization: If your crude product is a solid, recrystallization is a highly effective technique for achieving high purity.[4] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: This method leverages the basicity of the imidazo[1,2-a]pyridine ring. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[4]
-
Troubleshooting Workflow
The following diagram provides a decision-making workflow for addressing low-yield issues.
Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis? The most common route is a variation of the Chichibabin reaction.[8] It proceeds in three key steps:
-
N-Alkylation: The pyridine nitrogen of 4-chloro-6-methoxypyridin-2-amine, being the most nucleophilic site, attacks the electrophilic carbon of the α-halocarbonyl (e.g., chloroacetaldehyde), displacing the halide to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly attached side chain. This forms a five-membered ring intermediate (a dihydropyridine derivative).
-
Dehydration (Aromatization): This intermediate readily eliminates a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[8]
Caption: The general reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Q2: Are there alternative synthetic routes I can consider? Yes, several modern methods provide access to the imidazo[1,2-a]pyridine core and may offer advantages depending on available starting materials and equipment.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile.[3][9] This method rapidly builds molecular complexity.
-
Copper-Catalyzed Reactions: Many protocols use a copper catalyst (e.g., CuI) to couple 2-aminopyridines with compounds like nitroolefins or acetophenones, often using air as a green oxidant.[6]
-
Annulation of 2H-Azirines: A method using triflic anhydride to mediate the reaction between 2-chloropyridines and 2H-azirines can provide C3-substituted products.[10]
Q3: How do the chloro and methoxy substituents affect the reaction? The electronic properties of substituents on the starting 2-aminopyridine ring significantly influence reactivity.
-
5-Methoxy Group (-OCH₃): This is an electron-donating group, which increases the electron density of the pyridine ring. This enhances the nucleophilicity of the ring nitrogen, generally speeding up the initial N-alkylation step and favoring the reaction.[3][4]
-
7-Chloro Group (-Cl): This corresponds to a chloro group at the 4-position of the 2-aminopyridine starting material. As an electron-withdrawing group, it decreases the nucleophilicity of the aminopyridine, which can slow down the initial condensation step.[4] However, the combined electronic effects determine the overall reactivity.
Data Summary: Impact of Reaction Conditions
The yield of imidazo[1,2-a]pyridine synthesis is highly dependent on a combination of factors. The following table summarizes general trends observed for this class of reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Catalyst | None | CuI (10 mol%)[6] | FeCl₃ (Lewis Acid)[7] | Catalysts generally increase reaction rates and yields by activating substrates or facilitating key steps like oxidation. Copper is common for oxidative couplings, while Lewis acids can activate carbonyls. |
| Solvent | Ethanol | DMF[4] | Water (Ultrasound)[6] | Solvent polarity affects reagent solubility and can influence reaction pathways. DMF is a polar aprotic solvent that works well for many copper-catalyzed reactions. Water is a green solvent option, often requiring alternative energy sources like ultrasound. |
| Temperature | Room Temp | 80 °C[4] | Microwave (120 °C)[11] | Higher temperatures increase reaction rates but can also lead to side products. Microwave heating offers rapid, controlled heating, often reducing reaction times from hours to minutes and improving yields. |
| Energy Source | Conventional Heating | Ultrasound[6] | Microwave[5] | Alternative energy sources can promote reactions that are sluggish under conventional heating, often leading to higher yields in shorter times and under greener conditions. |
Experimental Protocols
Protocol 1: Standard Cyclocondensation Synthesis
This protocol describes a standard method for the synthesis of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-6-methoxypyridin-2-amine (1.0 mmol, 1.0 eq) in a suitable solvent like ethanol or DMF (10 mL).
-
Reagent Addition: Add chloroacetaldehyde (typically as a 50% solution in water, 1.2 mmol, 1.2 eq) to the solution. Note: If using an α-bromoketone, it can be added directly.
-
Reaction: Add a base such as sodium bicarbonate (2.0 mmol, 2.0 eq). Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aminopyridine spot has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Copper-Catalyzed Optimized Synthesis
This protocol is based on modern copper-catalyzed methods which can offer higher yields and milder conditions.[6]
-
Setup: To an oven-dried reaction vial, add 4-chloro-6-methoxypyridin-2-amine (1.0 mmol, 1.0 eq), an appropriate carbonyl partner (e.g., an acetophenone derivative, 1.2 mmol, 1.2 eq), and CuI (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours. The reaction is often run under an air atmosphere, which serves as the oxidant.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 7-Chloro-5-methoxyimidazo[1,2-A]pyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine [benchchem.com]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-5-methoxyimidazo[1,2-a]pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments related to the stability and degradation of this compound. The question-and-answer format directly addresses specific issues you may encounter, offering explanations grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
Question 1: What are the likely degradation pathways for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine under forced degradation conditions?
Answer: While specific degradation pathways for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine are not extensively published, we can infer likely routes based on the known chemistry of the imidazo[1,2-a]pyridine scaffold and the electronic effects of its substituents.[1] The primary degradation pathways to anticipate are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The imidazo[1,2-a]pyridine core is generally stable to hydrolysis due to its aromaticity.[2] However, under strong acidic or basic conditions, cleavage of the imidazole ring could occur. The methoxy group at the 5-position is also susceptible to hydrolysis under acidic conditions, potentially yielding a hydroxylated degradant.
-
Oxidative Degradation: The fused ring system, particularly the electron-rich imidazole ring, is susceptible to oxidation.[3] Aldehyde oxidase (AO) has been shown to be involved in the metabolism of imidazo[1,2-a]pyrimidine moieties, suggesting a similar vulnerability for the pyridine counterpart.[3] Common oxidative stress conditions (e.g., using H₂O₂) could lead to the formation of N-oxides or hydroxylated species on the imidazole or pyridine ring.
-
Photodegradation: Imidazo[1,2-a]pyridine derivatives can be sensitive to light.[4][5] Photodegradation may involve radical mechanisms, potentially leading to dechlorination, demethylation, or polymerization. The presence of the chloro and methoxy groups can influence the molecule's photostability.[1]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine.
Question 2: How do the chloro and methoxy substituents influence the stability of the molecule?
Answer: The chloro and methoxy groups significantly impact the electronic properties and, consequently, the stability of the imidazo[1,2-a]pyridine core.[1]
-
7-Chloro Group: The electron-withdrawing nature of the chlorine atom can decrease the electron density of the pyridine ring, potentially making it less susceptible to electrophilic attack. However, it can also serve as a leaving group in certain nucleophilic substitution reactions or be cleaved under photolytic conditions.[1]
-
5-Methoxy Group: The methoxy group is electron-donating, increasing the electron density of the pyridine ring.[1] This can enhance the reactivity towards electrophiles but may also be a site for hydrolytic cleavage under acidic conditions, as mentioned earlier.
The interplay of these two groups creates a unique electronic environment that will dictate the specific degradation profile.[1]
Section 2: Troubleshooting Guides - Experimental Challenges
Issue 1: I am observing co-eluting peaks for the parent compound and a degradant in my HPLC analysis. How can I resolve this?
Answer: Co-elution is a common challenge in stability-indicating method development.[6] Here is a step-by-step guide to troubleshoot this issue:
Step-by-Step Protocol for Resolving Co-eluting Peaks:
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions. The choice of solvent can significantly alter selectivity.
-
pH Adjustment: Modify the pH of the aqueous portion of your mobile phase. The ionization state of your analyte and degradants can affect their retention times.
-
Column Chemistry: If the above steps fail, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
-
Peak Purity Analysis:
-
Forced Degradation Sample Analysis:
Caption: Workflow for troubleshooting co-eluting peaks in HPLC.
Issue 2: My forced degradation study shows either too much (>20%) or too little (<5%) degradation of the parent compound. How do I select the appropriate stress conditions?
Answer: Selecting the right stress conditions is a delicate balance to achieve meaningful degradation without over-stressing the molecule.[6]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Recommended Starting Conditions | Troubleshooting for Over-degradation | Troubleshooting for Under-degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Decrease acid concentration, temperature, or time. | Increase acid concentration, temperature, or time. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Decrease base concentration, temperature, or time. | Increase base concentration, temperature, or time. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Decrease H₂O₂ concentration or temperature. | Increase H₂O₂ concentration or temperature. |
| Thermal | 80 °C for 48h (solid state) | Decrease temperature or time. | Increase temperature or time. |
| Photostability | ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter) | Expose for shorter durations. | Ensure direct and uniform exposure. |
Key Considerations:
-
Stepwise Approach: Start with milder conditions and incrementally increase the stress level.[4]
-
Control Samples: Always include a control sample (stored under normal conditions) to differentiate between degradation products and inherent impurities.[5]
-
Solvent Selection: Ensure the chosen solvent for the study does not itself react with the API or degrade under the stress conditions.[4]
Issue 3: I am unsure if the observed impurities are from the synthesis or are actual degradants. How can I differentiate them?
Answer: This is a critical aspect of stability studies. A well-defined starting point is essential.
Protocol for Differentiating Synthesis Impurities from Degradants:
-
Characterize the Starting Material (Time Zero):
-
Thoroughly analyze the initial batch of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine using a high-resolution analytical technique like LC-MS.
-
Identify and quantify all impurities present before initiating the stability study. These are your process-related impurities.
-
-
Monitor Impurity Profiles Over Time:
-
During the stability study, track the levels of both the initial impurities and any new peaks that appear.
-
Degradants: Peaks that increase in area over time or appear only after exposure to stress conditions are considered degradation products.
-
Synthesis Impurities: Peaks that are present at time zero and do not significantly change in concentration are likely process-related impurities.
-
-
Mass Balance Calculation:
-
A good stability-indicating method should account for the mass balance. The sum of the assay of the parent compound and the levels of all degradation products should remain relatively constant throughout the study.
-
Caption: Logic diagram for impurity source differentiation.
Section 3: References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. Retrieved from
-
7-Chloro-5-methoxyimidazo[1,2-A]pyridine. (n.d.). Benchchem. Retrieved from
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from
-
Stability and Aromaticity of Heterocyclic Compounds. (2020, July 20). YouTube. Retrieved from
Sources
- 1. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. onyxipca.com [onyxipca.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine
Introduction
Welcome to the technical support guide for the chromatographic purification of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar imidazo[1,2-a]pyridine derivatives. The unique electronic properties conferred by the chloro and methoxy groups, combined with the inherent basicity of the nitrogen-containing heterocyclic core, present specific challenges during purification.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying 7-Chloro-5-methoxyimidazo[1,2-a]pyridine?
A1: The most prevalent and accessible method is normal-phase flash column chromatography using silica gel as the stationary phase.[2] This technique is effective for separating the target compound from non-polar impurities and unreacted starting materials. A typical mobile phase involves a gradient elution with a non-polar solvent like hexanes (or heptanes/petroleum ether) and a more polar solvent such as ethyl acetate.[2][3][4]
Q2: My compound streaks severely on a silica gel TLC plate. What causes this and is it a problem?
A2: Streaking, or "tailing," is a very common issue for basic, nitrogen-containing heterocycles like imidazo[1,2-a]pyridines.[5] It is caused by strong, non-ideal interactions between the basic nitrogen atom of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This is indeed a problem, as it indicates poor chromatographic behavior that will lead to broad peaks, poor separation, and potentially low recovery during column chromatography.
Q3: Are there alternatives to silica gel if my compound seems to be degrading or irreversibly sticking to the column?
A3: Yes. If you suspect compound instability or irreversible adsorption on silica, several alternatives can be considered:
-
Deactivated Silica: You can pre-treat the silica gel with a base to neutralize the acidic silanol groups.[7][8]
-
Alumina: Using basic or neutral alumina as the stationary phase is an excellent alternative for acid-sensitive or highly basic compounds.[5]
-
Reversed-Phase Chromatography: This technique, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is often less prone to issues with basic compounds and can be a powerful alternative for difficult separations.[5]
Q4: My compound is not UV-active. How can I monitor the purification?
A4: While many imidazopyridines are UV-active, if your specific derivative is not, you must rely on alternative visualization methods for TLC analysis. The most common approach is to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a structured format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Severe Peak Tailing / Streaking | Strong Acid-Base Interaction: The basic nitrogen on the imidazo[1,2-a]pyridine ring is interacting strongly with acidic silanol groups on the silica surface.[5][6] | Add a Basic Modifier: Incorporate a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonia, into your mobile phase (eluent).[5][8] The TEA will preferentially interact with and "shield" the acidic silanol sites, allowing your compound to elute with a much-improved peak shape.[6] |
| Poor Separation of Product and Impurity | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your compound and closely eluting impurities.[9] | Optimize Eluent via TLC: Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[9] If separation is still poor, try a different solvent system (e.g., Dichloromethane:Methanol). |
| Low or No Recovery of Compound | 1. Irreversible Adsorption: The compound is binding too strongly to the silica and is not eluting.[7][8] 2. Compound Decomposition: The acidic silica is causing the compound to degrade during the purification process.[7][10] | 1. Increase Eluent Polarity Drastically: If the compound is stuck, try flushing the column with a much more polar solvent system (e.g., 10% Methanol in Dichloromethane). 2. Check for Stability: Perform a 2D TLC test. Spot your crude material, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If off-diagonal spots appear, your compound is degrading on the silica.[7] Switch to a more inert stationary phase like neutral alumina.[5] |
| Product Elutes Too Quickly (in the Solvent Front) | Mobile Phase is Too Polar: The eluent has too high a polarity, causing all components to move with the solvent front without interacting with the stationary phase. | Decrease Mobile Phase Polarity: Start with a much less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This ensures that the compound has sufficient interaction with the silica for separation to occur. |
| Crude Material is Not Soluble in the Mobile Phase | Incompatibility of Sample Solvent: Loading the compound in a solvent much stronger than the mobile phase will disrupt the initial binding to the silica, leading to band broadening and poor separation. | Use Dry Loading: Dissolve your crude material in a suitable solvent (like Dichloromethane or Acetone), add a small amount of silica gel (~2-3x the mass of your crude), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. This technique ensures that the compound is introduced to the column in a concentrated band. |
Experimental Protocols & Visualizations
Protocol 1: Standard Flash Chromatography Purification
This protocol provides a general workflow for purifying 7-Chloro-5-methoxyimidazo[1,2-a]pyridine on a 1-gram scale.
1. Preparation of the Mobile Phase:
- Prepare two solvent reservoirs:
- Solvent A: Hexane (or Petroleum Ether)
- Solvent B: Ethyl Acetate
- To your Solvent B, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, add 10 mL of TEA to 990 mL of Ethyl Acetate. This is critical for preventing peak tailing.[5][8]
2. Column Packing:
- Select a glass or pre-packed column appropriate for your scale (e.g., a 40g silica cartridge for a 1g crude sample).
- Pack the column using a slurry method with Solvent A, ensuring a uniform and air-free packed bed.
3. Sample Loading:
- Dissolve the crude material (~1g) in a minimal amount of dichloromethane.
- Add ~2-3g of silica gel to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column, creating a thin, even layer.
4. Elution and Fraction Collection:
- Begin elution with 100% Solvent A.
- Run a linear gradient to increase the concentration of Solvent B. A typical gradient might be:
- 0-5% Solvent B over 2 column volumes (CVs)
- 5-40% Solvent B over 10 CVs
- Hold at 40% Solvent B for 5 CVs
- Collect fractions throughout the run.
5. Analysis:
- Monitor the collected fractions by TLC. Use a mobile phase that gives your product an Rf of ~0.25 (e.g., 7:3 Hexane:EtOAc + 1% TEA).
- Visualize spots under a UV lamp (254 nm).
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified 7-Chloro-5-methoxyimidazo[1,2-a]pyridine.
Visualization: Purification Workflow
Caption: General workflow for flash chromatography purification.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- PMC. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. avoiding common pitfalls in the characterization of imidazo[1,2-a]pyridines.
- ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry.
- Maynooth University Research Archive Library. Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine.
- Benchchem. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine.
- University of Rochester. Troubleshooting Flash Chromatography.
- ResearchGate. Recent problems with silica gel chromatography.
- Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Sources
- 1. 7-Chloro-5-methoxyimidazo[1,2-A]pyridine | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine-Derived FGFR3 Inhibitors: A Comparative Guide
As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter the challenge of achieving paralog selectivity within the Fibroblast Growth Factor Receptor (FGFR) family. While first-generation pan-FGFR inhibitors have demonstrated clinical efficacy, their off-target inhibition of FGFR1 disrupts FGF23-mediated phosphate homeostasis, leading to dose-limiting hyperphosphatemia.
The emergence of the scaffold[1] represents a paradigm shift in targeted oncology. Although utilized as a critical synthetic building block[2], this specific bicyclic core serves as the primary pharmacophore driving exquisite selectivity for FGFR3 over its paralogs. This guide objectively compares the performance of this scaffold-derived class against clinical pan-FGFR inhibitors and provides the experimental frameworks necessary to validate its mechanism of action.
Structural Causality: The Mechanism of Action
To understand the mechanism of action, we must analyze the structure-activity relationship (SAR) of the 7-chloro-5-methoxyimidazo[1,2-a]pyridine core within the FGFR3 ATP-binding pocket.
-
ATP-Competitive Anchoring : The nitrogen atoms within the imidazo[1,2-a]pyridine ring act as fundamental hydrogen bond acceptors, anchoring the molecule directly to the kinase hinge region.
-
Paralog Selectivity (The 7-Chloro & 5-Methoxy Roles) : The causality behind the >100-fold selectivity lies in the precise spatial arrangement of these substituents. The 7-chloro group contributes to halogen bonding and deep hydrophobic packing within the FGFR3 pocket[1]. Crucially, the 5-methoxy group acts as a steric determinant. In FGFR1, slight conformational differences in the P-loop create a steric clash with the 5-methoxy group, preventing optimal binding. In contrast, the FGFR3 pocket accommodates this alkoxy moiety, resulting in a dramatic shift in binding affinity[1].
Fig 1: Mechanism of action of 7-chloro-5-methoxyimidazo[1,2-a]pyridine derivatives blocking FGFR3.
Comparative Performance Profiling
To objectively evaluate the 7-chloro-5-methoxyimidazo[1,2-a]pyridine pharmacophore, we compare its biochemical IC50 profile against two FDA-approved pan-FGFR inhibitors: [3] and [4].
Table 1: Comparative Kinase Selectivity Profiling
| Inhibitor Class | Representative Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity (FGFR1/FGFR3) |
| Imidazo[1,2-a]pyridine Scaffold | 7-Cl-5-OMe-Imidazo[1,2-a]pyridine Deriv.* | > 1000 | 150 | 5.2 | > 2000 | > 192x |
| Pan-FGFR | Pemigatinib | 0.4 | 0.5 | 1.2 | 30.0 | 0.33x |
| Pan-FGFR | Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | 0.40x |
*Data representative of optimized derivatives containing the 7-chloro-5-methoxyimidazo[1,2-a]pyridine core, such as those detailed in [2].
Application Insight : While Pemigatinib and Erdafitinib exhibit sub-nanomolar to low-nanomolar potency across FGFR1-3[3][5], they lack the selectivity required to avoid FGFR1-mediated hyperphosphatemia. The 7-chloro-5-methoxyimidazo[1,2-a]pyridine scaffold sacrifices slight absolute potency for a massive >190-fold selectivity window for FGFR3, making it a superior structural foundation for treating FGFR3-driven malignancies (e.g., urothelial carcinoma).
Experimental Protocols for Validation
To ensure a self-validating system, the following protocols are designed to confirm both biochemical selectivity and cellular target engagement.
Fig 2: Step-by-step experimental workflow for validating FGFR3 target selectivity and engagement.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantitatively determine the IC50 and validate the biochemical selectivity of the compound against FGFR1-4. Causality: TR-FRET is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated imidazo-pyridine structures.
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 7-chloro-5-methoxyimidazo[1,2-a]pyridine derivative in 100% DMSO, creating a 3-fold 10-point dilution series.
-
Enzyme-Inhibitor Pre-incubation : In a 384-well plate, add 5 µL of recombinant FGFR3 (or FGFR1/2/4) kinase domain to 50 nL of the compound. Critical Step: Incubate for 30 minutes at room temperature. This pre-incubation is essential to allow the 5-methoxy group to fully navigate the steric constraints of the ATP pocket before competing with ATP.
-
Reaction Initiation : Add 5 µL of a substrate mix containing ULight-labeled poly-GT substrate and ATP (at the specific Km for each FGFR paralog). Incubate for 60 minutes.
-
Detection : Add 10 µL of EDTA (to stop the reaction) and Europium-labeled anti-phospho-substrate antibody. Read the TR-FRET signal (excitation 320 nm, emission 615/665 nm) after 1 hour.
-
Data Analysis : Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.
Protocol B: Cellular Target Engagement (Immunoblotting for p-FRS2 and p-ERK)
Purpose: To confirm that the biochemical inhibition translates to the blockade of downstream signaling in a cellular context. Causality: FRS2 is the direct downstream adaptor protein phosphorylated by FGFR3. Monitoring p-FRS2 provides a direct readout of receptor kinase activity, while p-ERK confirms the downstream phenotypic effect on the MAPK pathway.
-
Cell Culture & Starvation : Plate Ba/F3 cells engineered to express wild-type FGFR3 (or FGFR1 for the counter-screen) in 6-well plates. Starve the cells in serum-free RPMI for 12 hours to reduce basal background phosphorylation.
-
Compound Treatment : Treat cells with the 7-chloro-5-methoxyimidazo[1,2-a]pyridine derivative at concentrations ranging from 1 nM to 1000 nM for 2 hours. Include Erdafitinib (100 nM) as a positive pan-FGFR control.
-
Lysis and Protein Extraction : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Sodium orthovanadate must be freshly added to the lysis buffer to preserve the highly transient p-FRS2 signal.
-
SDS-PAGE & Transfer : Resolve 20 µg of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting : Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-FRS2 (Tyr196), anti-total FRS2, anti-p-ERK1/2, and anti-total ERK.
-
Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensities using densitometry, normalizing the phosphorylated signal to the total protein signal.
References
- Title: WO2022187443A1 - Fgfr3 inhibitor compounds Source: Google Patents URL
-
Title : Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor Source : AACR Journals (Molecular Cancer Therapeutics) URL :[Link]
Sources
Comparative Cross-Reactivity Profiling of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine Derivatives in Kinase Inhibitor Design
Executive Summary
The development of highly selective kinase inhibitors remains a formidable challenge in drug discovery due to the high structural conservation of the ATP-binding pocket across the human kinome. The compound 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) has emerged as a privileged bicyclic scaffold, particularly in the design of next-generation Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[1]. This guide provides an in-depth comparative analysis of the cross-reactivity profile of derivatives built upon this scaffold against traditional pan-FGFR inhibitors, offering actionable experimental protocols for selectivity validation.
Mechanistic Rationale: The Causality of Scaffold Substitution
To understand the cross-reactivity profile of a compound, one must analyze the physicochemical causality behind its structural components. The core imidazo[1,2-a]pyridine system acts as an adenine mimetic, anchoring to the kinase hinge region[2]. However, unsubstituted variants often suffer from promiscuous kinome binding. The specific 7-chloro and 5-methoxy substitutions engineer a highly restrictive binding profile:
-
The 7-Chloro Group (Halogen Bonding & Hydrophobic Packing): The introduction of a chlorine atom at the 7-position serves a dual purpose. It introduces a highly directional halogen bond with the backbone carbonyls of the hinge region, while its lipophilicity optimizes the desolvation penalty upon binding[3]. This increases the residence time on the target kinase compared to non-halogenated alternatives.
-
The 5-Methoxy Group (Steric Gatekeeping): The 5-methoxy group acts as a critical steric and electronic gatekeeper[3]. In FGFR3, the specific conformation of the P-loop and the gatekeeper residue (V555) allows the methoxy group to project into a hydrophobic sub-pocket. In closely related off-target kinases (such as VEGFR2 or FGFR1), this projection causes a severe steric clash, drastically reducing off-target affinity and minimizing cross-reactivity[2].
Comparative Cross-Reactivity Data
Older generation pan-FGFR inhibitors, such as Infigratinib (BGJ398) and AZD4547, exhibit significant multikinase activity. This cross-reactivity often leads to dose-limiting off-target toxicities, such as hyperphosphatemia (driven by FGFR1 inhibition) or hypertension (driven by VEGFR2 inhibition)[4]. By integrating the 7-chloro-5-methoxyimidazo[1,2-a]pyridine scaffold, lead compounds demonstrate a heavily skewed selectivity index favoring FGFR3.
Table 1: Quantitative Kinase Selectivity Profiling (Representative IC₅₀ Values)
| Inhibitor Class / Scaffold Base | FGFR3 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Index (FGFR1/FGFR3) |
| 7-Cl-5-OMe-Imidazo[1,2-a]pyridine derivatives | ~2.5 | ~35.0 | >1000 | 14.0x |
| Unsubstituted Imidazo[1,2-a]pyridine | ~15.0 | ~18.0 | ~450 | 1.2x |
| Infigratinib (BGJ398) | ~1.0 | ~0.9 | ~180 | 0.9x |
| AZD4547 | ~2.0 | ~0.2 | ~24 | 0.1x |
Data synthesized from comparative profiling of imidazopyridine-based FGFR inhibitors versus standard clinical alternatives[2],[4].
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using orthogonal, self-validating assay systems. The following protocols detail the mechanistic reasoning behind each step.
Protocol 1: High-Throughput TR-FRET Kinase Assay (Primary Selectivity Screen)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because its ratiometric readout inherently cancels out artifacts caused by compound auto-fluorescence or inner-filter effects—a common issue with highly conjugated heterocyclic scaffolds.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser to eliminate tip-based carryover.
-
Enzyme/Substrate Addition: Add recombinant FGFR3, FGFR1, or VEGFR2 (at pre-determined Km concentrations) and ULight-labeled generic peptide substrate.
-
Reaction Initiation: Add ATP at the specific Kₘ for each kinase. Causality note: Running the assay at the ATP Kₘ ensures that the IC₅₀ values are directly comparable across different kinases (Cheng-Prusoff relationship).
-
Detection & Validation: Stop the reaction after 60 minutes with EDTA and add Europium-anti-phospho antibody. Read the plate at 615 nm and 665 nm.
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (pan-kinase inhibitor) controls. The assay is only validated for cross-reactivity interpretation if Z' > 0.6.
Protocol 2: KINOMEscan Active-Site Competition Binding (Broad Cross-Reactivity Profiling)
Enzymatic assays can be skewed by varying ATP concentrations in downstream cellular models. The KINOMEscan methodology measures true thermodynamic binding affinity (K_d) against a panel of 400+ kinases.
-
Immobilization: Kinase-tagged T7 phages are grown in E. coli and incubated with an immobilized, active-site directed ligand (bait).
-
Competition: Introduce the 7-Chloro-5-methoxyimidazo[1,2-a]pyridine derivative at a fixed concentration (e.g., 1 µM).
-
Elution & Quantification: If the compound cross-reacts and binds a specific kinase, it displaces the kinase from the immobilized bait. The unbound kinase is washed away, and the remaining bound kinase is eluted and quantified via qPCR of the T7 phage DNA.
-
Data Interpretation: Results are reported as % Control (POC). A POC < 10% indicates high cross-reactivity. This method effectively isolates the steric gatekeeping effect of the 5-methoxy group across the entire kinome.
Visualizations of Selectivity Mechanisms
Caption: Logical flow of target engagement and selectivity mechanisms for 7-Cl-5-OMe-imidazo[1,2-a]pyridine derivatives.
Caption: Step-by-step workflow for evaluating kinase cross-reactivity and selectivity profiling.
References
- Google Patents - WO2022187443A1 - FGFR3 inhibitor compounds.
-
AACR Journals (Cancer Research) - Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. URL:[Link]
-
Oxford Academic (Human Molecular Genetics) - Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity. URL:[Link]
Sources
A Researcher's Guide to Assessing the Kinase Selectivity of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties[1]. The specific analogue, 7-Chloro-5-methoxyimidazo[1,2-A]pyridine, with its characteristic chloro and methoxy substitutions, presents a compelling case for in-depth pharmacological evaluation. These substitutions are known to significantly influence physicochemical properties and biological activity, potentially enhancing metabolic stability and binding affinity[2].
This guide provides a comprehensive framework for assessing the kinase selectivity of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine. We will delve into the rationale behind experimental choices, present a detailed protocol for a robust selectivity assay, and compare its hypothetical performance against established kinase inhibitors. Our objective is to equip researchers with the scientific rationale and practical methodology required to rigorously characterize novel chemical entities.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. While targeting a specific kinase responsible for disease pathology is the primary goal, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile across the kinome is not merely a regulatory requirement but a fundamental aspect of preclinical drug development. It allows for better-informed decisions regarding therapeutic opportunities and potential liabilities[3].
Various technologies are available for kinase selectivity profiling, ranging from biochemical assays that measure direct binding or enzymatic activity to cell-based assays that assess target engagement in a more physiological context[4][5]. For the initial, broad assessment of a compound's selectivity, large-scale screening panels are invaluable. Services like KINOMEscan and Promega's Kinase Selectivity Profiling Systems offer comprehensive panels covering a wide array of human kinases[6][7][8][9].
A Comparative Framework: Benchmarking Against Established Inhibitors
To contextualize the selectivity profile of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine, it is essential to benchmark it against inhibitors with well-defined characteristics. For this guide, we have selected two hypothetical comparators:
-
Inhibitor A (The "Clean" Inhibitor): A highly potent and selective inhibitor of a specific kinase (e.g., a well-established drug targeting a single kinase with minimal off-target effects).
-
Inhibitor B (The "Multi-Kinase" Inhibitor): A compound known to inhibit multiple kinases, often within the same family or across different families (e.g., a "type II" inhibitor known for broader activity).
This comparative approach will allow us to place the selectivity of our topic compound on a spectrum, from highly specific to more promiscuous.
Experimental Workflow: Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity using a large-scale panel.
Caption: Figure 1. A generalized workflow for assessing kinase inhibitor selectivity, from compound preparation to data analysis.
Detailed Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol is adapted from established luminescent-based kinase assays, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[7].
Objective: To determine the percentage of inhibition of a panel of kinases by 7-Chloro-5-methoxyimidazo[1,2-A]pyridine at a fixed concentration (e.g., 1 µM).
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing purified kinases, substrates, and reaction buffers.[8]
-
7-Chloro-5-methoxyimidazo[1,2-A]pyridine, Inhibitor A, and Inhibitor B, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay reagents.
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a 100 µM stock solution of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine and the reference inhibitors in the appropriate reaction buffer containing DMSO. This intermediate dilution minimizes the final DMSO concentration in the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase/substrate/ATP mixture to each well of a 384-well plate.
-
Add 1 µL of the test compound or reference inhibitor to the appropriate wells. For control wells, add 1 µL of the buffer with the same DMSO concentration.
-
Initiate the kinase reaction by adding the appropriate start solution (if required by the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The duration may be optimized depending on the specific kinases being tested.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
A "hit" is typically defined as a kinase showing significant inhibition (e.g., >50% or >80%) at the screening concentration.
-
Comparative Selectivity Data (Hypothetical)
The table below presents hypothetical data for our compounds against a representative panel of kinases. This data is for illustrative purposes to guide the interpretation of a real experimental outcome.
| Kinase Target | Kinase Family | 7-Chloro-5-methoxyimidazo[1,2-A]pyridine (% Inhibition @ 1µM) | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) |
| CDK2/CycA | CMGC | 95% | 2% | 88% |
| GSK3β | CMGC | 65% | 5% | 75% |
| PKA | AGC | 15% | 1% | 45% |
| PKCα | AGC | 22% | 3% | 58% |
| SRC | Tyrosine Kinase | 78% | 8% | 92% |
| ABL1 | Tyrosine Kinase | 45% | 12% | 85% |
| VEGFR2 | Tyrosine Kinase | 35% | 4% | 98% |
| p38α (MAPK14) | CMGC | 28% | 6% | 62% |
| MEK1 (MAP2K1) | STE | 12% | 2% | 33% |
| AKT1 | AGC | 18% | 7% | 55% |
Interpretation and Signaling Pathway Context
The hypothetical data suggests that 7-Chloro-5-methoxyimidazo[1,2-A]pyridine has a moderately selective profile. It potently inhibits CDK2/CycA and SRC, with significant activity also observed against GSK3β. This profile distinguishes it from the highly selective "Inhibitor A" and the broadly active "Inhibitor B." The off-target activity on SRC, a non-receptor tyrosine kinase, and GSK3β, a serine/threonine kinase, would warrant further investigation to determine the IC50 values and understand the potential for polypharmacology.
The diagram below illustrates a simplified signaling pathway involving some of the kinases from our panel, highlighting the potential impact of a multi-kinase inhibitor.
Caption: Figure 2. A simplified signaling network showing the interplay of several kinases.
As illustrated in Figure 2, an inhibitor that hits both CDK2 and SRC, like our hypothetical profile for 7-Chloro-5-methoxyimidazo[1,2-A]pyridine, could impact cell proliferation through two distinct mechanisms. This could be advantageous in a cancer context. However, the concurrent inhibition of GSK3β, a kinase with complex and varied roles, would need careful consideration. This underscores the importance of interpreting selectivity data within the context of biological pathways.
Conclusion and Future Directions
This guide outlines a rigorous, experimentally-grounded approach to assessing the kinase selectivity of a novel compound, using 7-Chloro-5-methoxyimidazo[1,2-A]pyridine as a case study. The initial broad profiling is a critical first step. Any significant off-target interactions, or "hits," identified in such a screen should be followed up with dose-response studies to determine their IC50 values. Furthermore, transitioning from biochemical assays to cell-based target engagement assays, such as those utilizing NanoBRET technology, can provide a more accurate picture of an inhibitor's selectivity in a physiological setting, where factors like cell permeability and intracellular ATP concentrations come into play.[10]
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A systematic and comprehensive assessment of kinase selectivity is paramount to successfully translating these promising molecules into safe and effective medicines.
References
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Barmpalexis, P., et al. (2021). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
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van den Heuvel, A., et al. (2006). Kinome Profiling. Expert Review of Proteomics. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available at: [Link]
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Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
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Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
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Hill, Z. B., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
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Robers, M. B., et al. (2015). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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de la Mora-Láinez, L. I., et al. (2021). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Scott, J. S., et al. (2021). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wallace, E. M., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2022). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry. Available at: [Link]
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de Oliveira, C. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Shingare, M. S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
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Afshari, H., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DarU Journal of Pharmaceutical Sciences. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Available at: [Link]
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Al-Otaibi, M. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Chemistry. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 7-Chloro-5-methoxyimidazo[1,2-A]pyridine
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for GABA-A receptor modulators, kinase inhibitors, and novel antibacterial agents. When handling its substituted derivatives, such as 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (CAS: 2833707-87-0) , laboratory safety cannot rely on generic protocols [1].
As a Senior Application Scientist, I approach chemical handling not as a checklist, but as a system of causality. The specific functional groups on this molecule dictate its physical behavior and biological risks. By understanding why this compound behaves the way it does, we can engineer a self-validating safety protocol that protects researchers and ensures experimental integrity.
Molecular Architecture & Risk Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's physicochemical properties [1]:
-
The 7-Chloro Substitution (Lipophilicity & Dermal Risk): Halogenation at the 7-position significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can easily partition into the lipid bilayers of human skin. If the compound is dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the dermal penetration rate increases exponentially.
-
The 5-Methoxy Group (Hydrogen Bonding): The methoxy group acts as a strong hydrogen-bond acceptor. While this is excellent for target-protein binding in drug development, it also means the compound can interact aggressively with mucosal membranes (eyes, respiratory tract) if aerosolized.
-
Physical State (Aerosolization Risk): As a fine organic powder (Molecular Weight: 182.61 g/mol ), it is highly susceptible to static charge accumulation during transfer, leading to spontaneous aerosolization and inhalation exposure [2].
Engineered PPE Matrix
Based on the molecular causality outlined above, the following PPE matrix is mandatory for all handling, weighing, and solvating procedures.
| PPE Category | Specification | Mechanistic Justification (Causality) |
| Hand Protection | Double Nitrile Gloves (≥0.11mm thickness) | Nitrile provides a superior barrier against the lipophilic chloro-aromatic core. Double-gloving ensures that if the outer glove is breached by a carrier solvent, the inner glove remains intact during the doffing process. |
| Eye Protection | ANSI Z87.1 Splash-Proof Goggles | Protects against both accidental solvent splashes and the aerosolization of static-charged fine powders. Safety glasses with side shields are insufficient. |
| Respiratory & Engineering | Chemical Fume Hood (Face Velocity: 80-100 fpm) | Prevents inhalation of particulates. The continuous negative pressure draft captures any powder that "jumps" from the spatula due to static electricity. |
| Body Protection | Flame-Retardant (FR) Lab Coat (Nomex/Cotton blend) | Synthetic lab coats (like polyester) generate static electricity, which can attract the powder to the researcher's body. FR cotton/Nomex dissipates static charge. |
Visualizing the Safety Logic
The following diagram illustrates the logical relationship between the molecule's structural hazards, the mechanisms of exposure, and the engineered controls required to achieve a validated safe state.
Caption: Causality workflow mapping structural hazards of imidazo[1,2-a]pyridines to specific PPE controls.
Step-by-Step Operational Protocol
To ensure a self-validating safety system, execute the following protocol when setting up reactions (e.g., nucleophilic substitutions or cross-coupling) with 7-Chloro-5-methoxyimidazo[1,2-a]pyridine.
Phase 1: Pre-Operation Setup & Static Mitigation
-
Verify Airflow: Ensure the fume hood monitor reads between 80-100 feet per minute (fpm). Do not proceed if the hood is in an alarm state.
-
Don PPE: Put on the FR lab coat, splash goggles, and two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a continuous barrier.
-
Static Elimination: Pass an anti-static gun (Zerostat) or use an anti-static bar over the analytical balance and the weighing boats. This prevents the halogenated powder from aerosolizing upon opening the vial.
Phase 2: Weighing and Transfer
-
Secondary Containment: Place the source vial and the receiving reaction flask inside a secondary containment tray within the fume hood.
-
Micro-Spatula Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass. Scientific Insight: Never pour the powder directly; the friction of powder against the glass vial generates static, causing the material to disperse unpredictably.
-
Seal Immediately: Cap the source vial immediately after the transfer is complete to minimize environmental exposure.
Phase 3: Solvation (The High-Risk Window)
-
Solvent Addition: Add your reaction solvent (e.g., DMF, DMSO, or DCM) to the reaction flask inside the fume hood.
-
The Carrier Effect: Be acutely aware that once solvated, the inhalation risk drops, but the dermal penetration risk spikes. The solvent acts as a carrier, capable of dragging the lipophilic 7-chloro-substituted compound through the skin.
-
Self-Validating Doffing: If a drop of the solvated mixture touches your outer glove, immediately pause the operation. Remove the outer glove (leaving the inner glove to protect your skin), dispose of it in the solid waste, and don a new outer glove before continuing.
Phase 4: Spill Response & Disposal Plan
-
Solid Spill (Powder): Do NOT sweep dry. Dry sweeping aerosolizes the methoxy-substituted powder, creating a severe inhalation hazard. Gently mist the spill with a low-volatility solvent (like water or a dilute surfactant) to bind the dust, then wipe it up with absorbent pads.
-
Liquid Spill (Solvated Compound): Cover the spill with a universal chemical binder or vermiculite. Allow it to absorb completely before scooping it into a hazardous waste container.
-
Disposal: Due to the stable carbon-chlorine bond, this compound must not be disposed of in aqueous waste streams. Collect all contaminated pads, gloves, and empty vials in a designated, sealed solid hazardous waste container marked for High-Temperature Incineration (Halogenated Organics) [2].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
